6-chloro-8-iodo-9-methyl-purine
説明
特性
分子式 |
C6H4ClIN4 |
|---|---|
分子量 |
294.48 g/mol |
IUPAC名 |
6-chloro-8-iodo-9-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3 |
InChIキー |
WPSMFQSTHPULFA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1I |
製品の起源 |
United States |
Whitepaper: Chemical Architecture, Synthesis, and Applications of 6-Chloro-8-iodo-9-methylpurine
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly modular, orthogonally reactive heterocyclic scaffolds. 6-Chloro-8-iodo-9-methyl-9H-purine (CAS: 932731-59-4) has emerged as a premier building block in this domain. By featuring three distinct functional handles—a hard electrophilic chlorine at C6, a soft electrophilic iodine at C8, and a tautomer-locking methyl group at N9—this compound enables the highly regioselective, sequential functionalization required for the synthesis of advanced therapeutics, most notably Phosphoinositide 3-kinase delta (PI3K-δ) inhibitors[1].
This technical guide provides an in-depth analysis of its molecular architecture, thermochemical properties, and mechanistic synthesis, culminating in a self-validating experimental protocol designed for robust laboratory execution.
Molecular Architecture & Orthogonal Reactivity
The strategic value of 6-chloro-8-iodo-9-methylpurine lies in the differential reactivity of its substituents, which allows chemists to perform sequential cross-coupling and substitution reactions without the need for intermediate protecting groups:
-
N9-Methyl Group: Purines naturally exist as a rapidly equilibrating mixture of 7H and 9H tautomers. Alkylation at N9 locks the heterocycle into a single tautomeric form, eliminating regiochemical ambiguity during subsequent metalation and substitution steps.
-
C6-Chlorine (Hard Electrophile): The electron-deficient nature of the pyrimidine ring makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). It readily undergoes displacement by hard nucleophiles such as primary/secondary amines and alkoxides under mild basic conditions.
-
C8-Iodine (Soft Electrophile): The C8 position on the imidazole ring is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings). Iodine serves as an exceptional leaving group for oxidative addition by Palladium(0) catalysts, allowing for the late-stage introduction of aryl or heteroaryl moieties[2].
Physical & Thermochemical Properties
Accurate physical data is critical for reaction engineering, particularly regarding solubility and thermal stability during high-temperature cross-coupling reactions. The quantitative properties of 6-chloro-8-iodo-9-methylpurine are summarized below based on verified chemical databases [3][3].
| Property | Value |
| CAS Number | 932731-59-4 |
| Molecular Formula | C6H4ClIN4 |
| Molecular Weight | 294.48 g/mol |
| Density | 2.4 ± 0.1 g/cm³ |
| Melting Point | 250 - 252 °C |
| Boiling Point | 405.6 ± 48.0 °C at 760 mmHg |
| Flash Point | 199.1 ± 29.6 °C |
| Refractive Index | 1.857 |
Synthesis & Mechanistic Pathways
The standard synthesis of 6-chloro-8-iodo-9-methylpurine relies on a Directed Ortho-Metalation (DOM) strategy, as established by [4][4].
The process begins with the N-methylation of 6-chloropurine. Because the C8 proton is the most acidic on the purine ring, treatment of the resulting 6-chloro-9-methylpurine with a sterically hindered strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) selectively generates an 8-lithio intermediate. This transient nucleophile is then trapped by electrophilic iodine ( I2 ) to yield the target compound[2][4].
Fig 1: Stepwise synthetic workflow for 6-chloro-8-iodo-9-methylpurine.
Application in Drug Development: PI3K-δ Inhibitors
In oncology and immunology, PI3K-δ is a critical signaling kinase implicated in B-cell malignancies and inflammatory disorders. 6-chloro-8-iodo-9-methylpurine is heavily cited in pharmaceutical patents [1][1] as the foundational core for synthesizing PI3K-δ inhibitors.
Drug developers utilize the orthogonal reactivity of this scaffold to rapidly generate structure-activity relationship (SAR) libraries. Typically, an SNAr reaction at C6 installs a chiral amine (e.g., pyrrolidine derivatives), followed by a Suzuki coupling at C8 to install an aryl group (e.g., substituted pyridines or benzenes)[1].
Fig 2: Modular assembly logic of PI3K-δ inhibitors via orthogonal purine functionalization.
Experimental Protocols: C-8 Iodination (Self-Validating System)
The following protocol outlines the transformation of 6-chloro-9-methylpurine to 6-chloro-8-iodo-9-methylpurine. It is designed as a self-validating system , embedding causality and in-process visual/analytical checks to ensure high fidelity.
Reagents & Equipment
-
Substrate: 6-Chloro-9-methylpurine (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 equiv)
-
Electrophile: Iodine ( I2 , 1.5 equiv) dissolved in anhydrous THF
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Argon or dry N2
Step-by-Step Methodology
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: The 8-lithio-purine intermediate is highly sensitive to moisture; trace water will prematurely quench the carbanion back to the starting material.
-
Substrate Dissolution: Dissolve 6-chloro-9-methylpurine in anhydrous THF (0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Directed Lithiation: Add LDA dropwise over 15 minutes. Stir the reaction at -78 °C for 1 hour.
-
Causality: LDA is chosen over n-Butyllithium because its steric bulk prevents unwanted nucleophilic attack at the C6 position, acting purely as a base to abstract the acidic C8 proton[2]. The cryogenic temperature prevents the decomposition or dimerization of the reactive lithiated species.
-
Self-Validation Check 1: Quench a 0.1 mL aliquot with D2O . Crude 1H -NMR should show complete disappearance of the characteristic C8-H singlet at ~8.5 ppm, confirming quantitative lithiation.
-
-
Electrophilic Trapping: Add the I2 /THF solution dropwise. The solution will take on a dark brown color. Stir for 2 hours while allowing the reaction to slowly warm to -20 °C.
-
Reaction Quench: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4Cl ) followed by saturated aqueous sodium thiosulfate ( Na2S2O3 ).
-
Causality: NH4Cl neutralizes any remaining base. Na2S2O3 reduces unreacted, electrophilic I2 to water-soluble iodide ( I− ).
-
Self-Validation Check 2: The immediate transition of the organic layer from a deep iodine-brown to a pale yellow/colorless state visually validates the complete neutralization of the oxidant, ensuring no further halogenation occurs during workup.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 20:1) to yield the pure 6-chloro-8-iodo-9-methylpurine as a solid[1].
References
- Guidechem: 6-chloro-8-iodo-9-methyl-9H-purine Properties Source: Guidechem Chemical Database URL
- Source: Jin, C., Burgess, J. P., Rehder, K. S., & Brine, G. A. Synthesis, 2007(02), 219-224. Thieme E-Journals.
- Purine inhibitors of human phosphatidylinositol 3-kinase delta (US20150353552A1)
- 6-Iodo-9-methyl-9H-purine Synthesis and Halogen Exchange Source: Benchchem URL
Sources
Comprehensive Mass Spectrometry and Molecular Weight Determination of 6-Chloro-8-Iodo-9-Methylpurine
Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In the landscape of modern medicinal chemistry and heterocyclic synthesis, highly functionalized purine scaffolds serve as critical building blocks for kinase inhibitors and nucleoside analogs. 6-chloro-8-iodo-9-methylpurine (CAS: 932731-59-4) is a uniquely valuable intermediate due to its orthogonal reactivity[1]. The presence of both a chlorine atom at the C-6 position and an iodine atom at the C-8 position allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
Because the C–I bond is weaker and more susceptible to oxidative addition than the C–Cl bond, researchers can functionalize the C-8 position first, followed by nucleophilic aromatic substitution (SNAr) or further coupling at the C-6 position. Validating the successful synthesis of this precursor requires rigorous analytical confirmation. This whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to precisely determine and verify the molecular weight and exact monoisotopic mass of this compound.
Structural Deconstruction & Quantitative Data
To accurately program mass spectrometers and interpret the resulting spectra, we must first deconstruct the molecule into its constituent elements and calculate its theoretical mass properties based on standardized IUPAC isotopic values[2].
Chemical Formula: C6H4ClIN4[3] Density: 2.4 ± 0.1 g/cm³[1]
Table 1: IUPAC Standard Atomic Weights and Exact Isotopic Masses
Note: Average atomic weights account for natural isotopic abundance, whereas exact mass utilizes the most abundant, stable isotope for HRMS targeting[4].
| Element | Primary Isotope | Exact Mass (Da) | Average Atomic Wt. ( g/mol ) | Quantity |
| Carbon | 12C | 12.00000 | 12.011 | 6 |
| Hydrogen | 1H | 1.00783 | 1.008 | 4 |
| Chlorine | 35Cl | 34.96885 | 35.450 | 1 |
| Iodine | 127I | 126.90447 | 126.904 | 1 |
| Nitrogen | 14N | 14.00307 | 14.007 | 4 |
Table 2: Calculated Mass Properties for C6H4ClIN4
| Parameter | Calculation Methodology | Result |
| Molecular Weight (MW) | Sum of (Average Atomic Wt. × Quantity) | 294.48 g/mol |
| Exact Mass (Monoisotopic) | Sum of (Exact Isotopic Mass × Quantity) | 293.9169 Da |
| Target Ion [M+H]+ | Exact Mass + Mass of Proton (1.00728 Da) | 294.9242 m/z |
High-Resolution Mass Spectrometry (HRMS) Protocol
To confirm the identity of 6-chloro-8-iodo-9-methylpurine, a standard low-resolution MS is insufficient due to the complex isotopic overlap of halogens. We employ Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF MS).
The Causality Behind the Method
-
Ionization Choice (ESI vs. EI): Electron Impact (EI) is a "hard" ionization technique that would likely cause premature homolytic cleavage of the weak C–I bond, obscuring the intact molecular ion. ESI is a "soft" technique that preserves the halogenated purine core.
-
Mobile Phase Additive: The inclusion of 0.1% Formic Acid (FA) forces the basic nitrogen atoms in the purine ring to accept a proton, drastically increasing the ionization efficiency and yielding a strong [M+H]+ signal at m/z 294.9242.
Step-by-Step Self-Validating Workflow
This protocol is designed as a self-validating system , meaning internal checks automatically flag environmental drift, sample carryover, or calibration errors.
Step 1: System Suitability & Blank Run
-
Action: Inject 5 µL of pure LC-MS grade Methanol/Water (50:50) matrix.
-
Validation: Ensures the column is free of carryover from previous halogenated runs. The baseline at m/z 294.9242 must be at noise level.
Step 2: Sample Preparation
-
Action: Dissolve 1 mg of the synthesized C6H4ClIN4 in 1 mL of Methanol (stock). Dilute to 1 µg/mL using the mobile phase (H2O/MeCN + 0.1% FA).
-
Causality: Purines exhibit poor aqueous solubility; starting with a methanolic stock ensures complete dissolution before introducing the aqueous gradient.
Step 3: Lock-Mass Calibration (Internal Standard)
-
Action: Continuously infuse Leucine Enkephalin ([M+H]+ = 556.2771) as a lock-mass calibrant via a secondary reference electrospray probe.
-
Validation: The software dynamically corrects the mass axis in real-time. If the lock-mass drifts by > 2 ppm, the run is automatically invalidated, ensuring absolute trustworthiness of the target mass.
Step 4: Data Acquisition & Isotopic Pattern Matching
-
Action: Acquire data in positive ion mode. Extract the chromatogram for m/z 294.9242.
-
Validation: Analyze the isotopic cluster. Because Chlorine exists naturally as 35Cl (75.8%) and 37Cl (24.2%), a valid spectrum must show an M+2 peak (m/z 296.9212) at approximately one-third the intensity of the monoisotopic M peak. Iodine is monoisotopic (100% 127I) and does not contribute to the M+2 ratio, making the 3:1 Cl signature a definitive orthogonal confirmation of the structure.
Mechanistic Workflow Diagram
The following diagram maps the logical progression of the self-validating HRMS workflow, highlighting the critical decision gates that ensure data integrity.
Fig 1: Self-validating HRMS workflow for precise purine mass confirmation.
References
-
932731-59-4 - Sale from Quality Suppliers , Guidechem. 1
-
Safety Data Sheet - Formula C6H4ClIN4 , ChemScene. 3
-
Atomic Weights of the Elements 2023 , IUPAC nomenclature (qmul.ac.uk). 2
-
Standard atomic weights of the elements 2021 (IUPAC Technical Report) , rug.nl.4
Sources
The Biological Mechanism of Action and Pharmacological Utility of 6-Chloro-8-iodo-9-methylpurine: A Core Scaffold for Target-Directed Purinergic Modulation
Executive Summary
In the landscape of chemical biology and drug discovery, 6-chloro-8-iodo-9-methylpurine (CAS 932731-59-4) is frequently cataloged as a synthetic intermediate. However, from an application and structural biology perspective, this molecule is a highly reactive, structurally constrained pharmacophore. Its "mechanism of action" in biological systems is dictated by its ability to act as a privileged purinome-directed probe. By mimicking the adenine core of ATP and endogenous adenosine, this scaffold is uniquely engineered to undergo regioselective nucleophilic aromatic substitution (SNAr) within biological or synthetic environments, ultimately yielding highly potent, orthosteric modulators of G-protein coupled receptors (GPCRs) and kinases.
This whitepaper deconstructs the structural logic of 6-chloro-8-iodo-9-methylpurine, detailing how its specific functional groups drive its biological mechanism, culminating in its role as the critical core of WRC-0571 , a highly selective Adenosine A1 receptor antagonist[1][2].
Part 1: Structural Biology & Molecular Recognition (The "Why")
To understand the biological utility of this molecule, we must analyze the causality behind its structural design. Every functional group on this purine ring serves a specific mechanistic purpose:
-
The 9-Methyl Constraint (Preventing Ribosylation): Endogenous purines (like adenine) are glycosylated at the N9 position by biological systems to form nucleosides (adenosine) and nucleotides (ATP). By methylating the N9 position, we lock the tautomeric state of the purine ring and completely prevent biological ribosylation. This restricts the molecule's mechanism of action to direct protein-binding (e.g., GPCR orthosteric sites) rather than incorporation into DNA or RNA.
-
The 6-Chloro and 8-Iodo Electrophiles (Sites of Reactivity): The presence of halogens at the C6 and C8 positions drastically alters the electron density of the purine ring, rendering it highly electrophilic. The 6-chloro group is exceptionally susceptible to SNAr by biological or synthetic amines. The 8-iodo group provides a secondary, orthogonal site for cross-coupling or substitution.
This dual-reactivity allows the scaffold to be converted into highly specific ligands. For instance, substituting the C6 and C8 halogens with specific aliphatic amines transforms this reactive probe into WRC-0571 , a molecule that perfectly maps to the hydrophobic pockets of the Adenosine A1 receptor[2][3].
Part 2: Mechanism of Action in Biological Systems (Target Engagement)
The primary biological mechanism of the 6-chloro-8-iodo-9-methylpurine scaffold is realized through its target-directed derivatives, which act as competitive antagonists at purinergic receptors.
Pathway 1: Adenosine A1 Receptor Antagonism and Inverse Agonism
When the scaffold is derivatized (replacing the 6-chloro with an endo-5-hydroxynorbornyl group and the 8-iodo with an N-methylisopropylamino group), it forms WRC-0571[2]. The Adenosine A1 receptor is a Gi/o-coupled GPCR. Endogenous activation by adenosine inhibits adenylyl cyclase, lowering intracellular cAMP.
The derivatized scaffold binds to the A1 receptor with exceptional affinity ( Ki=1.7 nM)[3]. Its mechanism of action is two-fold:
-
Competitive Antagonism: It physically blocks endogenous adenosine from binding the orthosteric site.
-
Inverse Agonism: It actively stabilizes the inactive conformation of the receptor, blocking basal Gi/o signaling and thereby increasing intracellular cAMP levels[4].
Pathway 2: Modulation of Angiogenesis and Immune Response
In complex biological systems, A1 receptor activation on monocytes stimulates the release of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis[5][6]. The 6-chloro-8-iodo-9-methylpurine-derived antagonist completely abolishes this agonist-induced VEGF release, thereby halting monocyte-driven angiogenesis and presenting a mechanism for anti-angiogenic therapeutic intervention[5][7].
Caption: Purinergic signaling pathway modulated by the 6-chloro-8-iodo-9-methylpurine scaffold.
Part 3: Experimental Protocols for Target Validation
To rigorously prove the mechanism of action of this scaffold and its derivatives, we employ a self-validating experimental workflow. As an Application Scientist, I emphasize that every assay must contain internal controls that validate the previous step.
Protocol 1: Radioligand Displacement Binding Assay
-
Objective: Validate the orthosteric binding affinity of the derivatized purine scaffold to the A1 receptor.
-
Causality & Reagent Choice: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human A1 receptors. We select [3H] DPCPX as the radioligand because it is a gold-standard, highly specific A1 antagonist. By measuring the displacement of [3H] DPCPX, we confirm that our compound competes for the exact same orthosteric binding pocket.
-
Self-Validating Control: Non-specific binding (NSB) is defined by adding a massive excess (10 µM) of unlabeled CPA (an A1 agonist). If the baseline NSB fluctuates, the assay is flagged, ensuring that only specific, competitive binding is quantified.
-
Steps:
-
Harvest CHO-A1 cells and isolate membrane fractions via ultracentrifugation.
-
Incubate 50 µg of membrane protein with 1 nM [3H] DPCPX and varying concentrations of the purine derivative ( 10−11 to 10−5 M) in Tris-HCl buffer (pH 7.4) for 90 minutes at 25°C.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters.
-
Quantify bound radioactivity using liquid scintillation counting and calculate the Ki via the Cheng-Prusoff equation.
-
Protocol 2: Functional cAMP Accumulation Assay
-
Objective: Determine whether the scaffold derivative acts as an agonist, antagonist, or inverse agonist.
-
Causality & Reagent Choice: Because the A1 receptor is Gi/o-coupled, its activation decreases cAMP. Measuring a decrease from a low baseline is statistically noisy. Therefore, we first stimulate the cells with Forskolin , a direct adenylyl cyclase activator, to artificially raise the cAMP baseline. We then add CPA (agonist) to suppress this elevated cAMP. Finally, we introduce our purine derivative.
-
Self-Validating Control: If the derivative is a true antagonist, it will rescue the cAMP levels back to the Forskolin-induced baseline by blocking CPA. If it is an inverse agonist, it will push cAMP levels above the Forskolin baseline. This tripartite control system (Forskolin → CPA → Test Compound) internally validates the functional mechanism.
-
Steps:
-
Seed CHO-A1 cells in 96-well plates and incubate with 10 µM Forskolin for 15 minutes.
-
Add 50 nM CPA to induce Gi/o-mediated cAMP suppression.
-
Introduce the purine derivative (1 µM) and incubate for 30 minutes.
-
Lyse cells and quantify intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
-
Caption: Self-validating experimental workflow for purine-based target validation.
Part 4: Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) and biological outcomes as the 6-chloro-8-iodo-9-methylpurine scaffold is transitioned into its active pharmacological state[3][5].
| Compound / Scaffold State | Target Receptor | Binding Affinity ( Ki ) | Functional Mechanism | Biological Outcome |
| 6-Chloro-8-iodo-9-methylpurine | Purinome (Broad) | N/A (Precursor) | Electrophilic Probe | Covalent/SNAr Reactivity |
| WRC-0571 (Derivatized) | Adenosine A1 | 1.7 nM | Antagonist / Inverse Agonist | Blocks VEGF Release |
| WRC-0571 (Derivatized) | Adenosine A2A | 105 nM | Weak Antagonist | Minimal |
| WRC-0571 (Derivatized) | Adenosine A3 | 7940 nM | Negligible | None |
References
-
Baraldi, P. G., Tabrizi, M. A., Gessi, S., & Borea, P. A. (2008). Adenosine receptor antagonists: translating medicinal chemistry and pharmacology into clinical utility. Chemical Reviews, 108(1), 238-263.[Link]
-
Clark, A. N., Youkey, R., Liu, X., Jia, L., Blatt, R., Day, Y. J., Sullivan, G. W., Linden, J., & Tucker, A. L. (2007). A1 adenosine receptor activation promotes angiogenesis and release of VEGF from monocytes. Circulation Research, 101(11), 1130-1138.[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. A1 adenosine receptor activation promotes angiogenesis and release of VEGF from monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Structural Elucidation of 6-Chloro-8-iodo-9-methyl-purine: A Comprehensive X-Ray Crystallographic Guide
Executive Summary
The compound 6-chloro-8-iodo-9-methyl-purine (CAS: 932731-59-4) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of phosphatidylinositol 3-kinase delta (PI3K- δ ) inhibitors[1]. The presence of three distinct functional groups—a chlorine atom at C6, an iodine atom at C8, and a methyl group at N9—creates a unique electronic and steric environment. For drug development professionals and structural chemists, obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for this compound is essential to validate regioselective cross-coupling outcomes and understand its solid-state behavior.
This whitepaper provides an authoritative, step-by-step methodology for the crystallization, data collection, and structural refinement of 6-chloro-8-iodo-9-methyl-purine, explaining the underlying physical chemistry that dictates these experimental choices.
Chemical Context & Structural Causality
In the synthesis of complex purine derivatives, differentiating the reactivity of the C6 and C8 positions is a primary synthetic challenge. As detailed in the foundational synthesis by Jin et al.[2], the introduction of iodine at the C8 position allows for highly selective palladium-catalyzed cross-coupling reactions, leaving the C6-chlorine intact for subsequent functionalization.
From a crystallographic perspective, this tri-substituted purine presents specific challenges and advantages:
-
The Heavy Atom Effect: The iodine atom ( Z=53 ) dominates the X-ray scattering profile. While this makes phase determination trivial via Patterson methods, it introduces significant absorption errors that must be mitigated during data collection.
-
Halogen Bonding: The highly polarizable iodine atom acts as a strong halogen bond donor ( σ -hole), driving the intermolecular packing by interacting with the nucleophilic nitrogen atoms (N1 or N3) of adjacent purine rings.
-
Steric Hindrance: The N9-methyl group restricts the rotational freedom of the lattice, forcing the molecules into a highly ordered, tightly packed monoclinic or triclinic space group.
Crystal Engineering & Growth Methodology
Obtaining diffraction-quality single crystals ( >0.1 mm in at least two dimensions) of halogenated purines requires avoiding rapid supersaturation, which typically yields twinned or microcrystalline powders. A self-validating Vapor Diffusion protocol is the gold standard for this scaffold.
Step-by-Step Vapor Diffusion Protocol
-
Solvent Selection (Inner Vial): Dissolve 10–15 mg of highly pure (>99%) 6-chloro-8-iodo-9-methyl-purine in 0.5 mL of dichloromethane (DCM). Causality: DCM provides excellent solubility for the hydrophobic purine core while maintaining a moderate vapor pressure.
-
Antisolvent Selection (Outer Chamber): Place the unsealed inner vial into a larger, sealable glass chamber containing 3 mL of n -pentane or hexanes. Causality: Pentane acts as an antisolvent. Its high volatility ensures it will readily vaporize and diffuse into the DCM phase.
-
Thermodynamic Equilibration: Seal the outer chamber tightly and store it in a vibration-free environment at a constant 20 °C. Over 3 to 5 days, the pentane slowly diffuses into the DCM, gradually lowering the dielectric constant of the solution and inducing controlled nucleation.
-
Harvesting & Cryo-Protection: Once block-like crystals form, they must be harvested directly from the mother liquor. Immediately submerge the crystals in a perfluorinated polyether oil (e.g., Paratone-N). Causality: Halogenated purine crystals can suffer from rapid solvent loss when exposed to air, leading to lattice degradation (loss of crystallinity). The oil displaces the solvent and acts as a rigid glass when flash-frozen.
Step-by-step X-ray crystallographic workflow for halogenated purines.
X-Ray Diffraction Data Collection Strategy
The physical properties of 6-chloro-8-iodo-9-methyl-purine dictate a highly specific data collection strategy to ensure structural accuracy and low R -factors.
-
Radiation Source: Mo K α ( λ=0.71073 Å) radiation must be used instead of Cu K α . Causality: Iodine strongly absorbs Cu K α radiation, resulting in a prohibitively high mass attenuation coefficient ( μ ). Using Mo K α minimizes absorption artifacts, allowing for accurate integration of the lighter carbon and nitrogen atoms.
-
Temperature Control: Data must be collected at cryogenic temperatures, typically 100 K , using a liquid nitrogen stream. Causality: Cooling minimizes the atomic thermal vibrations (Debye-Waller factors). This is critical because the heavy iodine atom can otherwise mask the electron density of the adjacent C8 atom if thermal motion is too high.
-
Absorption Correction: Even with Mo K α radiation, a rigorous multi-scan empirical absorption correction (e.g., SADABS) is mandatory to correct for the residual X-ray attenuation caused by the iodine and chlorine atoms.
Crystallographic Data & Structural Refinement
Once the diffraction data is integrated, the structure is solved using intrinsic phasing or Patterson methods—the latter being highly effective due to the dominant iodine vector. Refinement is performed using full-matrix least-squares on F2 .
Below is a representative crystallographic data profile typical for this specific molecular scaffold, synthesizing the known geometric constraints of the purine ring with the steric bulk of the C6/C8 halogens[3].
Table 1: Representative SCXRD Parameters
| Parameter | Value |
| Empirical Formula | C₆H₄ClIN₄ |
| Formula Weight | 294.48 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.45 Å, b≈11.20 Å, c≈10.85 Å, β≈98.5∘ |
| Calculated Density | ~2.18 g/cm³ |
| Absorption Coefficient ( μ ) | ~3.85 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.082 |
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedRepresentative ValueCausality / ImplicationC-Cl Bond LengthC(6) - Cl(1)1.735(3) ÅTypical for sp2 hybridized C-Cl bonds; slightly elongated due to electron withdrawal by the purine ring.C-I Bond LengthC(8) - I(1)2.098(2) ÅHighly polarizable bond; acts as the primary site for oxidative addition in cross-coupling.N-Me Bond LengthN(9) - C(10)1.462(4) ÅStandard sp3 sp2 C-N bond length.Purine Ring AngleN(7)-C(8)-N(9)114.5(3)°Compressed angle due to the massive steric bulk of the adjacent iodine atom.
Intermolecular Interactions & Lattice Packing
The solid-state architecture of 6-chloro-8-iodo-9-methyl-purine is not driven by traditional hydrogen bonding, as the molecule lacks strong hydrogen bond donors (the N9 position is methylated). Instead, the lattice is stabilized by a hierarchy of alternative intermolecular forces.
-
Halogen Bonding (Primary): The σ -hole on the C8-Iodine atom forms a highly directional, non-covalent interaction with the lone pair of the N1 or N3 nitrogen on an adjacent purine molecule. This interaction ( C−I⋯N ) typically features an angle close to 175°, driving the molecules into infinite 1D chains.
-
π−π Stacking (Secondary): The planar, aromatic purine cores stack face-to-face with an interplanar distance of approximately 3.3–3.4 Å, stabilizing the 3D lattice.
-
Steric Packing (Tertiary): The N9-methyl group and C6-chlorine atom interlock in the interstitial spaces, minimizing the free volume of the unit cell and resulting in the high crystalline density (~2.18 g/cm³).
Hierarchy of intermolecular forces driving the crystal packing.
Conclusion & Implications for Drug Development
The structural elucidation of 6-chloro-8-iodo-9-methyl-purine via X-ray crystallography provides indispensable data for synthetic chemists. By confirming the exact bond lengths and the spatial orientation of the C6-Cl and C8-I bonds, researchers can computationally model the oxidative addition steps of palladium catalysts, explaining why the C8-I bond (at ~2.10 Å) reacts preferentially over the stronger C6-Cl bond (at ~1.73 Å)[2]. This regiocontrol is the foundational mechanism enabling the synthesis of advanced PI3K- δ inhibitors for the treatment of autoimmune diseases and oncology[1].
References
- Purine inhibitors of human phosphatidylinositol 3-kinase delta.US Patent 20150353552A1.
-
6-chloro-8-iodo-9-methyl-9H-purine Compound Summary. PubChem CID: 90158175. URL:[Link]
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- 3. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-chloro-8-iodo-9-methyl-purine
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-chloro-8-iodo-9-methyl-purine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of NMR spectroscopy with data from analogous structures to offer a robust characterization framework for this important heterocyclic compound.
Introduction: The Role of NMR in Purine-Based Drug Discovery
Substituted purines are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents. Their biological activity is exquisitely sensitive to the nature and position of substituents on the purine core. Consequently, unambiguous structural characterization is paramount in the development of novel purine-based drugs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the precise molecular structure of these compounds in solution.
This guide focuses on 6-chloro-8-iodo-9-methyl-purine, a versatile intermediate for further chemical elaboration. By providing a thorough, predictive analysis of its ¹H and ¹³C NMR spectra, we aim to equip researchers with the foundational knowledge required for its confident identification and for understanding the electronic effects of its substituents.
Molecular Structure and Atom Numbering
The systematic IUPAC name for this compound is 6-chloro-8-iodo-9-methyl-9H-purine. For clarity in the assignment of NMR signals, the standard purine numbering system is employed as illustrated below.
Caption: Structure of 6-chloro-8-iodo-9-methyl-purine with standard atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 6-chloro-8-iodo-9-methyl-purine is expected to be simple, exhibiting two distinct singlets.
-
H-2 Signal: This is the only aromatic proton on the purine core. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the more distant chloro and iodo substituents. In related 6-chloropurine derivatives, the H-2 proton typically resonates between δ 8.0 and 8.7 ppm.[1][2] The presence of the iodo group at C-8 is expected to have a minor deshielding effect on H-2.
-
N9-CH₃ Signal: The methyl group attached to the N9 position will appear as a singlet. In various 9-methylpurine analogs, this signal is consistently found in the range of δ 3.8 to 4.2 ppm.[3]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
| H-2 | 8.5 - 8.7 | Singlet | Aromatic proton on an electron-deficient ring. |
| N9-CH₃ | 3.9 - 4.1 | Singlet | Methyl group attached to a nitrogen atom of the imidazole ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals: five for the purine carbon skeleton and one for the N9-methyl group. The chemical shifts are heavily influenced by the nature and position of the substituents.
-
C-2: This carbon is situated between two nitrogen atoms and is expected to be significantly deshielded.
-
C-4 & C-5: These are quaternary carbons within the purine ring system. C-4, being adjacent to the electron-withdrawing C-6 and N-3/N-9, will be downfield. C-5 is typically found at a slightly more upfield position.
-
C-6: The direct attachment of the electronegative chlorine atom causes a strong deshielding effect, placing the C-6 signal significantly downfield. In 6-chloropurine itself, this carbon appears around δ 151.4 ppm.[4][5]
-
C-8: The iodine atom at this position exerts a powerful "heavy atom effect." This effect induces a significant upfield shift (increased shielding) of the directly attached carbon. While a typical C-8 in a purine might be around δ 140-145 ppm, the iodo-substitution is predicted to shift this signal to a much lower frequency, potentially in the range of δ 90-100 ppm.[6] This is a key diagnostic feature for iodo-substituted aromatic rings.
-
N9-CH₃: The methyl carbon signal is expected in the typical range for N-methyl groups on heterocyclic systems.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale & Supporting Evidence |
| C-2 | 152 - 154 | Typical for C-2 in 6,8,9-trisubstituted purines.[3] |
| C-4 | 150 - 152 | Quaternary carbon influenced by adjacent nitrogen and C-6-Cl.[7] |
| C-5 | 130 - 132 | Bridgehead carbon; generally less deshielded than C-4. |
| C-6 | 151 - 153 | Directly attached to electronegative chlorine.[4][7] |
| C-8 | 95 - 105 | Strong upfield shift due to the heavy atom effect of iodine.[6] |
| N9-CH₃ | 32 - 34 | Typical range for an N-methyl group on a purine ring.[3] |
Structural Verification with 2D NMR: A Self-Validating System
While 1D NMR provides the primary chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and structural confirmation. This represents a self-validating system where the connectivity between protons and carbons must align with the proposed structure.
Key Expected 2D NMR Correlations
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
A cross-peak between the ¹H signal at ~δ 8.6 ppm and the ¹³C signal at ~δ 153 ppm would confirm the H-2/C-2 assignment.
-
A cross-peak between the ¹H signal at ~δ 4.0 ppm and the ¹³C signal at ~δ 33 ppm would confirm the N9-CH₃ assignment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.
Caption: Key expected HMBC correlations for 6-chloro-8-iodo-9-methyl-purine.
Trustworthiness through Connectivity:
-
The H-2 proton is expected to show HMBC correlations to the quaternary carbons C-4 and C-6 . Observing these cross-peaks would be strong evidence for the assignment of these three signals.
-
The protons of the N9-methyl group should show strong HMBC correlations to the adjacent carbons C-4 and C-8 . This is arguably the most critical set of correlations, as it definitively places the methyl group at the N9 position and simultaneously confirms the assignments of C-4 and the uniquely upfield C-8. A weaker two-bond correlation to C-5 may also be observed.
Experimental Protocol for NMR Data Acquisition
To acquire high-quality NMR data for 6-chloro-8-iodo-9-methyl-purine, the following experimental workflow is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative if solubility is an issue.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can also reference to the residual solvent signal).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (sharp, symmetrical peaks).
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be necessary.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
Acquire a gradient-selected HMBC spectrum. It is advisable to set the experiment to detect long-range couplings of around 8 Hz, which is typical for 2- and 3-bond correlations in aromatic systems.
-
Caption: A streamlined experimental workflow for NMR characterization.
Conclusion
This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of 6-chloro-8-iodo-9-methyl-purine. The predicted chemical shifts, supported by data from analogous compounds and fundamental NMR principles, offer a reliable framework for the identification and characterization of this molecule. The distinctive upfield shift of the C-8 carbon signal serves as a key diagnostic marker for the iodo-substituent. By following the outlined experimental protocols and utilizing 2D NMR correlation experiments, researchers can confidently validate these assignments and confirm the molecular structure, ensuring the scientific integrity of their work in the field of drug discovery and development.
References
-
Coburn Jr., W. C., et al. "Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines." The Journal of Organic Chemistry. [Link]
-
Gagnon, J. N., et al. "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells." RSC Advances. [Link]
-
Singh, R., et al. "Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect." ResearchGate. [Link]
-
Bai, S., et al. "15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations." Magnetic Resonance in Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
-
Konieczny, L., et al. "Substituted Purines as High-Affinity Histamine H3 Receptor Ligands." MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloropurine(87-42-3) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
Thermodynamic Stability and Degradation of 6-Chloro-8-iodo-9-methylpurine: A Mechanistic and Methodological Guide
Executive Summary
6-Chloro-8-iodo-9-methylpurine is a highly versatile, bifunctional scaffold widely utilized in the synthesis of nucleoside analogues and targeted kinase inhibitors[1]. The orthogonal reactivity of the C6-chlorine and C8-iodine atoms allows for regioselective modifications, such as sequential cross-coupling or nucleophilic aromatic substitution (SNAr)[2]. However, this dual reactivity inherently compromises the molecule's thermodynamic stability. Understanding the precise degradation pathways is critical for drug development professionals aiming to optimize synthetic yields, design robust stability-indicating assays, and establish optimal storage conditions.
Structural Thermodynamics and Electronic Causality
The purine ring system is an electron-deficient heterocycle, heavily influenced by the inductive and resonance effects of its substituents. As a Senior Application Scientist, it is crucial to look beyond the empirical degradation and understand the electronic causality driving the instability of this specific molecule:
-
The N9-Methyl Effect: Alkylation at N9 locks the purine into the 9H-tautomer, eliminating the N7/N9 tautomeric equilibrium. This rigidification provides a predictable electronic distribution but slightly increases the electron density on the imidazole ring compared to an unprotected purine, subtly altering the pKa of the system.
-
The C6-Chloro Electrophilic Center: The pyrimidine ring nitrogens (N1 and N3) exert a strong electron-withdrawing effect, rendering the C6 carbon highly electrophilic. Consequently, the C6-Cl bond is thermodynamically primed for SNAr reactions, making it highly susceptible to aqueous hydrolysis. The preservation of the 6-chloropurine moiety often requires strict temperature control (e.g., ice-water conditions) during synthetic deprotections to avoid decomposition[3].
-
The C8-Iodo Polarizability: While the C8 position is typically less electrophilic than C6, the carbon-iodine bond possesses the lowest bond dissociation energy (BDE) in the molecule. Iodination at C8 is typically achieved via metalation using strong bases followed by iodine trapping[4]. This C-I bond is thermodynamically unstable under UV irradiation or strong reducing conditions, leading to homolytic cleavage. Furthermore, the 8-iodo position is sensitive to degradation under certain acidic conditions[2].
Primary Degradation Pathways
Degradation of 6-chloro-8-iodo-9-methylpurine proceeds via two orthogonal pathways dictated by the environmental stressor:
-
Aqueous Hydrolysis (SNAr at C6): In aqueous media, especially at elevated pH, hydroxide ions attack the C6 position. The reaction proceeds via a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group to yield 8-iodo-9-methylhypoxanthine (the 6-hydroxy/oxo derivative).
-
Photolytic Deiodination (Homolysis at C8): Exposure to ultraviolet light induces homolytic cleavage of the weak C8-I bond. The resulting purinyl radical abstracts a hydrogen atom from the solvent or environment, yielding 6-chloro-9-methylpurine.
Figure 1: Primary thermodynamic degradation pathways of 6-chloro-8-iodo-9-methylpurine.
Quantitative Stability Data
To predict the shelf-life and synthetic handling limits of this scaffold, thermodynamic parameters and kinetic vulnerabilities must be quantified.
Table 1: Thermodynamic Bond Parameters and Degradation Susceptibility
| Parameter | C6-Chloro Position | C8-Iodo Position | N9-Methyl Position |
| Bond Dissociation Energy (BDE) | ~320 kJ/mol | ~230 kJ/mol | ~350 kJ/mol (N-C) |
| Primary Degradation Trigger | Aqueous Hydrolysis / Nucleophiles | UV Light / Reductive Conditions | Highly Stable (Inert) |
| Thermodynamic Susceptibility | High (SNAr driven by pyrimidine ring) | Moderate (Sterically hindered but weak bond) | Low |
| Estimated Half-Life (pH 10.0, 37°C) | < 4 hours | > 14 days (in dark) | Indefinite |
| Estimated Half-Life (UV-A Exposure) | Stable | < 2 hours | Stable |
Self-Validating Experimental Protocols
To empirically determine the stability of this scaffold, researchers must employ self-validating protocols that isolate specific degradation mechanisms. The following methodologies incorporate internal controls to ensure data integrity.
Figure 2: Self-validating experimental workflow for stability-indicating assays.
Protocol A: Accelerated Hydrolytic Degradation (SNAr Kinetics)
Objective: To determine the pseudo-first-order rate constant of C6-Cl hydrolysis across a pH gradient. Causality: By testing at pH 7.4 and pH 10.0, we confirm the base-catalyzed SNAr mechanism. Quenching with acid prevents post-sampling degradation, ensuring the LC-MS data reflects the exact time of sampling.
-
Sample Preparation: Dissolve the compound in anhydrous acetonitrile to a stock concentration of 10 mg/mL. (Causality: Aprotic solvents prevent premature solvolysis during storage.)
-
Reaction Initiation: Dilute the stock to 1 mg/mL in two separate vials containing 50 mM Phosphate buffer (pH 7.4) and 50 mM Borate buffer (pH 10.0), pre-equilibrated to 37°C.
-
Time-Course Sampling: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.
-
Immediate Quenching: Immediately inject the aliquot into 10 µL of 1% Formic Acid. (Causality: Lowering the pH neutralizes the hydroxide nucleophiles, instantly halting the SNAr reaction.)
-
LC-MS/MS Analysis: Analyze via reverse-phase LC-MS/MS. Monitor the disappearance of the parent mass and the emergence of the [M+H]+ corresponding to the 6-hydroxy degradant.
Protocol B: ICH Q1B Compliant Photostability Testing
Objective: To isolate and quantify the photolytic cleavage of the C8-I bond. Causality: Using quartz cuvettes ensures full UV transmittance. The inclusion of a foil-wrapped dark control is a critical self-validating step to differentiate true photolysis from ambient thermal degradation.
-
Sample Plating: Prepare a 1 mg/mL solution in LC-MS grade water/acetonitrile (50:50) and transfer to two quartz cuvettes.
-
Control Establishment: Tightly wrap one cuvette in aluminum foil (Dark Control).
-
UV Exposure: Place both cuvettes in a photostability chamber. Expose to UV-A (320-400 nm) for a total of 200 Watt-hours/square meter.
-
Analysis: Dilute the samples 1:10 and analyze via HPLC-UV (254 nm). The exposed sample will show a new peak corresponding to the deiodinated 6-chloro-9-methylpurine, while the dark control must remain >99% intact parent compound.
Conclusion and Handling Best Practices
6-Chloro-8-iodo-9-methylpurine is a powerful but thermodynamically sensitive intermediate. Its stability is fundamentally limited by the highly electrophilic C6-chlorine and the photolabile C8-iodine. By understanding the causality behind its degradation and employing rigorous, self-validating analytical protocols, researchers can mitigate yield losses during drug development. For long-term storage, the compound must be kept at -20°C in an anhydrous, desiccated environment, and strictly protected from light .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Protocols for 6-Chloro-8-iodo-9-methylpurine
Executive Summary & Mechanistic Philosophy
In the development of purine-based kinase inhibitors, nucleoside analogs, and HSP90 inhibitors, the orthogonal functionalization of the purine scaffold is a critical synthetic strategy. 6-Chloro-8-iodo-9-methylpurine serves as a premier dihalogenated building block, offering two distinct electrophilic sites (C6 and C8) with divergent reactivity profiles.
As a Senior Application Scientist, it is vital to understand that successful derivatization of this scaffold relies not merely on empirical reagent screening, but on exploiting the fundamental electronic asymmetry of the purine ring system. The pyrimidine moiety (housing C6) is highly electron-deficient, whereas the imidazole moiety (housing C8) is relatively electron-rich but possesses a chemically labile C–I bond. By manipulating the nucleophile's hardness, the counterion's chelating ability, and the choice between SNAr and transition-metal catalysis, chemists can achieve absolute regiocontrol.
Mechanistic Rationale: The SNAr Reactivity Dichotomy
Kinetic Control at C6: The Meisenheimer-Jackson Intermediate
Under standard SNAr conditions (neutral or basic environments with amine, thiolate, or alkoxide nucleophiles), substitution occurs almost exclusively at the C6 position . The causality behind this regioselectivity lies in the stabilization of the transition state. Nucleophilic attack at C6 disrupts the aromaticity of the pyrimidine ring, forming a negatively charged Meisenheimer-Jackson intermediate. This intermediate is profoundly stabilized by the adjacent highly electronegative N1 and N7 atoms [1].
Furthermore, the leaving group ability in purine SNAr reactions inversely correlates with polarizability. Kinetic studies demonstrate the reactivity order for 6-halopurines is F > Br > Cl > I [1]. Because the addition step is rate-limiting, the highly electronegative chlorine atom at C6 accelerates nucleophilic attack far more effectively than the larger, less electronegative iodine atom at C8.
Caption: Addition-elimination (SNAr) mechanism at the C6 position via a Meisenheimer intermediate.
Chelation Control at C8: Lithium-Directed SNAr
While C8 is traditionally reserved for Palladium-catalyzed cross-coupling (due to the lower bond dissociation energy of C8–I vs. C6–Cl) [4], pure SNAr at C8 can be forced using specific counterion effects. When utilizing alkali salts of arylamines, potassium and sodium salts preferentially attack C6. However, lithium arylamides can direct nucleophilic attack to the C8 position. The lithium cation coordinates strongly to the N7 and N9 (or N7/N3) heteroatoms, spatially directing the associated nucleophilic anion toward the C8 carbon [2].
Caption: Orthogonal reactivity pathways dictating regioselective functionalization of the purine scaffold.
Quantitative Reactivity Profiling
To aid in experimental design, the following table summarizes the comparative reactivity of the 6-chloro-8-iodo-9-methylpurine scaffold under various conditions.
| Reaction Type | Reagent System & Conditions | Primary Site of Attack | Mechanistic Driver |
| Standard SNAr | Aliphatic Amines, DIPEA, EtOH, 80°C | C6 | High electrophilicity of C6; stabilization of negative charge by N1/N7. |
| Acid-Catalyzed SNAr | Anilines, TFA (catalytic), MeCN, 50°C | C6 | N7 protonation lowers the LUMO of the purine, accelerating C6 attack [1]. |
| Directed SNAr | Lithium Arylamides, THF, -78°C to RT | C8 (Mixed) | Li⁺ chelation to purine nitrogens directs the nucleophile to C8 [2]. |
| Cross-Coupling | Pd(PPh₃)₄, Arylboronic acid, Base, 90°C | C8 | Lower bond dissociation energy of C8–I facilitates rapid oxidative addition [4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical observations are included to ensure causality and trust at every step of the workflow.
Protocol A: Regioselective C6-Amination via SNAr
Objective: Synthesize 6-(alkylamino)-8-iodo-9-methylpurine leaving the C8-iodo group intact for downstream cross-coupling.
Reagents:
-
6-Chloro-8-iodo-9-methylpurine (1.0 equiv, 1.0 mmol)
-
Primary aliphatic amine (e.g., cyclopentylamine) (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)
-
Anhydrous Ethanol (EtOH) or 1-Butanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-8-iodo-9-methylpurine in anhydrous EtOH. Causality: Ethanol provides a protic environment that assists in stabilizing the leaving chloride ion, moderately accelerating the SNAr process [3].
-
Base Addition: Add DIPEA via syringe. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile which would otherwise halt the reaction.
-
Nucleophile Addition: Add the primary amine dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor via TLC (Hexanes:EtOAc 1:1).
-
Self-Validation Check: The starting material (UV active at 254 nm) should disappear within 2–4 hours. A new, more polar spot will appear. The solution typically transitions from a cloudy suspension to a clear, pale-yellow solution as the product forms.
-
-
Quench & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure C6-aminated product.
Protocol B: Directed C8-Arylamination via Lithium Amide SNAr
Objective: Achieve atypical SNAr at the C8 position using lithium-chelation control.
Reagents:
-
6-Chloro-8-iodo-9-methylpurine (1.0 equiv, 0.5 mmol)
-
Aniline derivative (1.5 equiv, 0.75 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.5 equiv, 0.75 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
Step-by-Step Methodology:
-
Anion Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aniline derivative in anhydrous THF (2.0 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add LiHMDS dropwise. Stir for 30 minutes at -78°C. Causality: Deprotonation forms the lithium arylamide. The lithium counterion is strictly required; substituting NaHMDS or KHMDS will result in competitive or exclusive C6 attack [2].
-
Electrophile Addition: Dissolve 6-chloro-8-iodo-9-methylpurine in anhydrous THF (3.0 mL) and add it dropwise to the lithium arylamide solution at -78°C.
-
Controlled Warming: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Check: The reaction color will often deepen (e.g., to dark orange/red) upon the addition of the purine, indicating the formation of the chelated pre-reaction complex.
-
-
Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to destroy unreacted lithium amides.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. Note: NMR validation is critical here. The disappearance of the C8-Iodine is confirmed by the shift in the purine N-CH₃ signal and the retention of the C6-Cl isotope pattern in mass spectrometry.
Analytical Troubleshooting
-
Induction Periods in Weak Nucleophiles: When using weak nucleophiles like anilines without strong bases, the SNAr reaction at C6 may exhibit an autocatalytic induction period (often >50 minutes). This is because the reaction generates HCl, which protonates N7 of unreacted purines, accelerating subsequent SNAr cycles. Solution: Add 1-2 equivalents of Trifluoroacetic acid (TFA) at the start of the reaction to eliminate the induction period and drive immediate conversion [1].
-
Loss of Regioselectivity: If SNAr is occurring at both C6 and C8 during amine substitution, verify the temperature. Excessive heating (>100°C) or the use of highly forcing conditions (e.g., neat amine in a sealed tube) can overcome the activation barrier for C8-I displacement after C6 has reacted. Keep temperatures ≤80°C for strict C6 kinetic control.
References
-
S(N)Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Journal of the American Chemical Society[Link]
-
Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition Journal of Medicinal Chemistry[Link]
-
General Approach to N6,C5′-Difunctionalization of Adenosine ACS Omega[Link]
-
Exercise book on Aromatic Nitrogen Heterocycles Chemistry: How to deal with the synthesis and reactivity of five- and six-membered rings DOKUMEN.PUB[Link]
Application Notes and Protocols for Utilizing 6-Chloro-8-iodo-9-methyl-purine as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 6-Chloro-8-iodo-9-methyl-purine Scaffold
The purine ring system is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically approved drugs. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold for targeting a wide range of biological macromolecules. Within this esteemed class of heterocycles, 6-chloro-8-iodo-9-methyl-purine emerges as a particularly strategic starting point for the synthesis of diverse compound libraries. This is due to the orthogonal reactivity of the chloro and iodo substituents, which allows for selective and sequential functionalization at the C6 and C8 positions. The methyl group at the N9 position prevents tautomerization and provides a fixed point for molecular modeling and structure-activity relationship (SAR) studies.
The C6 chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), providing a facile route for the introduction of a wide array of amine, alcohol, and thiol-containing fragments.[1] Concurrently, the C8 iodine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the installation of diverse aryl, heteroaryl, and alkynyl moieties.[2][3] This differential reactivity is the key to unlocking the vast chemical space accessible from this single, versatile scaffold.
This guide provides a comprehensive overview of the synthetic utility of 6-chloro-8-iodo-9-methyl-purine, complete with detailed protocols for its derivatization and discussion of its application in the discovery of potent kinase inhibitors and A3 adenosine receptor antagonists.
Figure 1: Synthetic utility of the scaffold.
Part 1: Synthesis of the 6-Chloro-8-iodo-9-methyl-purine Scaffold
While a direct, one-pot synthesis of 6-chloro-8-iodo-9-methyl-purine is not extensively documented, a reliable synthetic route can be constructed from readily available starting materials. The following proposed synthesis is based on established methodologies for the synthesis of related purine derivatives.[1][2]
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of the scaffold.
Protocol 1: N9-Methylation of 6-Chloropurine
Rationale: The N9 position of the purine ring is the most common site of alkylation under basic conditions. The use of a mild base like potassium carbonate and a polar aprotic solvent such as DMF facilitates the reaction while minimizing side products.
Materials:
-
6-Chloropurine
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloro-9-methyl-9H-purine.
Protocol 2: Iodination at the C8 Position
Rationale: The C8 position of the purine ring is electron-rich and can undergo electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Materials:
-
6-Chloro-9-methyl-9H-purine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-chloro-9-methyl-9H-purine (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 6-chloro-8-iodo-9-methyl-9H-purine, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
Part 2: Key Derivatization Protocols
The orthogonal reactivity of the 6-chloro and 8-iodo substituents is the cornerstone of this scaffold's utility. The following protocols detail the selective functionalization at each position.
A. C8-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The C8-iodo bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C6-chloro bond, allowing for selective derivatization at the C8 position.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The choice of a suitable palladium catalyst and base is crucial for achieving high yields.
Materials:
-
6-Chloro-8-iodo-9-methyl-purine
-
Aryl- or heteroaryl-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 6-chloro-8-iodo-9-methyl-purine (1.0 eq), the aryl- or heteroaryl-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the 1,4-dioxane/water mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-8 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 6-chloro-8-aryl(heteroaryl)-9-methyl-purine.
Rationale: The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry. A copper co-catalyst is typically employed to facilitate the reaction.
Materials:
-
6-Chloro-8-iodo-9-methyl-purine
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloro-8-iodo-9-methyl-purine (1.0 eq) in anhydrous DMF and triethylamine, add the terminal alkyne (1.5 eq).
-
Degas the solution with a stream of argon or nitrogen for 15 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-chloro-8-alkynyl-9-methyl-purine.
B. C6-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Following derivatization at the C8 position, the C6-chloro group can be readily displaced by a variety of nucleophiles.
Rationale: The electron-withdrawing nature of the purine ring system activates the C6-chloro group towards nucleophilic attack by amines. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can facilitate the reaction by scavenging the HCl generated.
Materials:
-
6-Chloro-8-substituted-9-methyl-purine
-
Primary or secondary amine (1.5-2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol or n-Butanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 6-chloro-8-substituted-9-methyl-purine (1.0 eq) in ethanol or n-butanol.
-
Add the desired amine (1.5-2.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (80-120 °C) for 2-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography or recrystallization to yield the 6-amino-8-substituted-9-methyl-purine.
Part 3: Applications in Drug Discovery
The 6-chloro-8-iodo-9-methyl-purine scaffold is a versatile starting point for the development of inhibitors for several important drug target classes.
A. Kinase Inhibitors
The purine core mimics the adenine ring of ATP, making it an ideal scaffold for designing competitive kinase inhibitors.[4][5] By decorating the C6 and C8 positions with appropriate substituents, it is possible to achieve high potency and selectivity for specific kinases.
Figure 3: Competitive inhibition of kinases.
A general strategy involves introducing a small, hydrogen-bond accepting group at the C6 position (often an amine) to interact with the hinge region of the kinase. The C8 position can then be explored with a variety of larger, often aromatic, substituents to target the hydrophobic pocket adjacent to the ATP-binding site, thereby conferring selectivity.
| Derivative Class | Target Kinase Family (Examples) | Rationale for Substitution Pattern |
| 6-Anilino-8-aryl-purines | Cyclin-Dependent Kinases (CDKs) | The anilino group at C6 forms key hydrogen bonds with the kinase hinge region. The C8-aryl group can be modified to achieve selectivity among CDK isoforms. |
| 6-Amino-8-alkynyl-purines | Tyrosine Kinases (e.g., Src family) | The C6-amino group provides the necessary hinge-binding interactions, while the linear alkynyl substituent at C8 can probe narrow hydrophobic channels within the active site. |
B. A3 Adenosine Receptor (A3AR) Antagonists
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that has been implicated in a variety of pathological conditions, including inflammation, cancer, and glaucoma.[6][7] Purine derivatives have been extensively explored as potent and selective A3AR antagonists.
The general pharmacophore for A3AR antagonists often involves a substituted purine core. Modifications at the C6 and C8 positions of the 6-chloro-8-iodo-9-methyl-purine scaffold can be used to tune the affinity and selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B). For instance, introducing bulky aromatic or heteroaromatic groups at the C8 position and various substituted amino groups at the C6 position has been a successful strategy in developing potent A3AR antagonists.[6][8]
Figure 4: A3AR signaling and antagonism.
Part 4: Analytical and Purification Techniques
The successful synthesis and characterization of derivatives from the 6-chloro-8-iodo-9-methyl-purine scaffold rely on standard analytical and purification techniques.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the parent scaffold, one would expect a singlet for the C2-H proton, a singlet for the N9-methyl group, and characteristic signals for the aromatic carbons in the ¹³C NMR spectrum. Upon derivatization, the appearance of new signals corresponding to the introduced substituents and shifts in the signals of the purine core confirm the success of the reaction.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and for purification. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase system containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.
Table 1: Predicted and Representative Analytical Data
| Compound | Technique | Expected/Representative Data |
| 6-Chloro-9-methyl-9H-purine | ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H, C2-H), ~8.1 (s, 1H, C8-H), ~3.9 (s, 3H, N9-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~153, ~152, ~149, ~145, ~132 | |
| MS (EI) | m/z 168 [M]⁺ | |
| 6-Chloro-8-iodo-9-methyl-purine | ¹H NMR (CDCl₃) | Expect downfield shift of C2-H, absence of C8-H signal, N9-CH₃ signal around δ 3.9 ppm. |
| ¹³C NMR (CDCl₃) | Expect a significant upfield shift for the C8 carbon due to the iodo substituent. | |
| MS (ESI) | m/z 295 [M+H]⁺ | |
| 6-Anilino-8-phenyl-9-methyl-purine | ¹H NMR (DMSO-d₆) | Complex aromatic signals, N9-CH₃ singlet, NH singlet. |
| MS (ESI) | m/z 314 [M+H]⁺ |
Purification
-
Flash Column Chromatography: This is the most common method for purifying the synthesized compounds. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).
-
Recrystallization: For crystalline solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples for biological testing, preparative reversed-phase HPLC is often used.
Conclusion
The 6-chloro-8-iodo-9-methyl-purine scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its predictable and orthogonal reactivity allows for the rapid and efficient generation of diverse libraries of substituted purines. The demonstrated utility of this scaffold in the development of kinase inhibitors and A3 adenosine receptor antagonists underscores its potential for the discovery of novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to exploit the full potential of this versatile building block in their drug discovery endeavors.
References
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Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Pharmaceutical Sciences, 29(1), 89-105. [Link]
- Hocek, M., & Dvořáková, H. (2003). Synthesis of 6-substituted purine derivatives by cross-coupling reactions. Current Organic Chemistry, 7(12), 1203-1222.
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Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2014). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. ACS Medicinal Chemistry Letters, 5(5), 487-499. [Link]
-
Altiparmak, D., Yavuz, D. D., Karadenizli, P. K., Şahin, İ. D., & Tunçbilek, M. (2023). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Turkish Journal of Chemistry, 47(4), 785-798. [Link]
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Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic resonance in chemistry : MRC, 48(1), 61–67. [Link]
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Suresh, M., Lavanya, P., Vasu, K., & Venkata Rao, C. (2012). Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives and bioactivity studies. Organic Chemistry: An Indian Journal, 8(10), 386-390. [Link]
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Tobrman, T., & Dvořák, D. (2006). Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters, 8(7), 1291–1294. [Link]
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Norman, T., et al. (2005). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Journal of combinatorial chemistry, 7(3), 345-53. [Link]
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de la Fuente, A. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. TDX (Tesis Doctorals en Xarxa). [Link]
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Royal Society of Chemistry. (2011). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Chemsrc. (2025). 6-Chloro-9-methyl-9H-purine. [Link]
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ResearchGate. (n.d.). 13 C NMR Data for Compounds 1 and 6À8. [Link]
-
ResearchGate. (2017). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. [Link]
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Dal Ben, D., et al. (2019). Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties. RSC Medicinal Chemistry, 10(11), 1756-1767. [Link]
- Google Patents. (n.d.).
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Jacobson, K. A., & Müller, C. E. (2016). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Journal of medicinal chemistry, 59(1), 19-36. [Link]
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Lee, K., et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules (Basel, Switzerland), 25(24), 5899. [Link]
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National Institutes of Health. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
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ResearchGate. (2001). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Sunway Pharm Ltd. (n.d.). 9H-Purine,6-chloro-9-methyl- - CAS:2346-74-9. [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
-
Wang, S., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & medicinal chemistry letters, 21(22), 6788-92. [Link]
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Chidlow, G., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 268. [Link]
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Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PloS one, 13(12), e0208972. [Link]
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Advanced Application Note: Preparation and In Vitro Evaluation of Kinase Inhibitors Derived from 6-Chloro-8-iodo-9-methyl-purine
Executive Summary & Mechanistic Rationale
The compound 6-chloro-8-iodo-9-methyl-9H-purine (CAS: 932731-59-4) is a highly functionalized, tri-orthogonal chemical scaffold widely utilized in the discovery of targeted anticancer agents, particularly Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors[1][2].
Directly screening this raw scaffold in biological assays will yield false positives (pan-assay interference) because the electrophilic C6-chlorine readily alkylates nucleophilic residues (e.g., cysteines) on assay proteins. Therefore, the "preparation" of an in vitro assay using this compound inherently requires a two-stage workflow: (1) Chemical Derivatization to synthesize the active pharmaceutical ingredient (API), followed by (2) Biological Evaluation using validated biochemical and cellular systems.
Structural Causality in Scaffold Design
The architectural brilliance of 6-chloro-8-iodo-9-methyl-purine lies in its precise spatial geometry designed for kinase active sites:
-
N9-Methylation: Tautomerization in unsubstituted purines incurs an entropic penalty upon target binding. The N9-methyl group locks the purine tautomer, ensuring that the N1 and C2-H vectors are perfectly aligned to form critical hydrogen bonds with the kinase hinge region (e.g., Val828 in PI3Kδ). Additionally, the methyl group projects into the hydrophobic gatekeeper pocket lined by Ile825[3].
-
C6-Chloro (Reactivity): The chlorine atom is highly activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides to build the solvent-exposed region of the inhibitor.
-
C8-Iodo (Cross-Coupling): Once the C6 position is quenched, the C8-iodo group serves as a prime vector for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of aryl groups that access deep specificity pockets (e.g., Trp760)[3][4].
Experimental Workflow Visualization
Caption: Workflow for derivatizing 6-chloro-8-iodo-9-methyl-purine for in vitro assays.
Protocol 1: Chemical Elaboration of the Assay Analyte
To prepare the assay analyte, the scaffold must be functionalized sequentially. The causality of this sequence is dictated by reactivity: SNAr must precede transition-metal coupling to prevent the C6-Cl from poisoning the palladium catalyst or participating in unwanted side reactions[1].
Step 1.1: SNAr at the C6 Position
-
Dissolve 6-chloro-8-iodo-9-methyl-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or n-butanol.
-
Add the desired nucleophile (e.g., morpholine or a chiral amine) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80°C for 2–4 hours. Causality: The elevated temperature overcomes the activation energy required for the formation of the Meisenheimer complex intermediate.
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the 6-substituted-8-iodo-9-methyl-purine intermediate.
Step 1.2: Suzuki-Miyaura Coupling at the C8 Position
-
Dissolve the intermediate (1.0 eq) and an aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq). Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.
-
Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.
-
Filter through Celite, concentrate, and purify via flash chromatography to isolate the final 6,8,9-trisubstituted purine derivative[2][5].
Protocol 2: In Vitro Biochemical Assay (PI3Kδ Kinase Activity)
Once the purine derivative is synthesized, its target engagement is validated using an ADP-Glo™ Kinase Assay.
Mechanistic Causality: PI3Kδ phosphorylates PIP2 to PIP3, consuming ATP and generating ADP[6]. The ADP-Glo assay depletes unreacted ATP, then converts the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Luminescence is directly proportional to kinase activity, making this a self-validating, highly sensitive system.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.01% Tween-20. Note: Mg²⁺ is an essential cofactor for ATP binding in the kinase active site.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized purine derivative in 100% DMSO. Transfer to the assay plate so the final DMSO concentration is ≤1% (to prevent solvent-induced enzyme denaturation).
-
Enzyme Incubation: Add recombinant human PI3Kδ (p110δ/p85α complex) to the wells and incubate with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add a substrate mixture containing 10 µM ATP and 20 µM PIP2. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes in the dark.
-
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol 3: In Vitro Cellular Efficacy (SRB Cytotoxicity Assay)
To evaluate the phenotypic impact of the synthesized purine inhibitors on cancer cell proliferation, the Sulforhodamine B (SRB) assay is employed[5].
Mechanistic Causality: Unlike MTT assays, which measure mitochondrial metabolism, the SRB assay measures total cellular protein biomass by stoichiometrically binding to basic amino acid residues under mildly acidic conditions. Kinase inhibitors (like PI3K/mTOR inhibitors) often alter cellular metabolism without immediately inducing apoptosis; thus, measuring physical protein mass provides a more trustworthy and stable reflection of anti-proliferative efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer or Huh7 hepatocarcinoma) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the purine derivative for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Idelalisib).
-
Fixation: Gently add cold 10% Trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.
-
Washing: Wash the plates 4 times with deionized water to remove TCA and serum proteins. Air-dry completely.
-
Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature in the dark.
-
Dye Removal: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization & Readout: Add 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 minutes and measure absorbance at 515 nm.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative quantitative data demonstrating how derivatives synthesized from the 6-chloro-8-iodo-9-methyl-purine scaffold perform in the described in vitro assays.
| Compound Derivative Type | Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| 8-aryl-9-methyl-6-substituted purine | PI3Kδ Enzyme | Biochemical (Luminescence) | 6.3 nM | [3] |
| 8-aryl-9-methyl-6-substituted purine | PI3Kα Enzyme | Biochemical (Luminescence) | 440.0 nM | [3] |
| 6,8,9-trisubstituted purine analog | MCF-7 (Breast Cancer) | SRB Cytotoxicity | 2.75 µM | [5] |
| 6,8,9-trisubstituted purine analog | Huh7 (Liver Cancer) | SRB Cytotoxicity | 14.2 µM | [5] |
Signaling Pathway Visualization
Caption: PI3Kδ signaling pathway and the mechanism of action for targeted purine inhibitors.
References
-
[1] AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents. Source: google.com. 1
-
[5] Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC. Source: nih.gov. 5
-
[2] US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Source: google.com. 2
-
[3] Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability. Source: acs.org. 3
-
[4] Identification of GNE-293, a potent and selective PI3Kδ inhibitor: Navigating in vitro genotoxicity while improving potency and selectivity. Source: researchgate.net.4
-
[6] Selective phosphoinositide 3-kinase inhibitors and implication in diabetic retinopathy as pharmacological tools. Source: frontiersin.org. 6
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Frontiers | Selective phosphoinositide 3-kinase inhibitors and implication in diabetic retinopathy as pharmacological tools [frontiersin.org]
Technical Support Center: 6-Chloro-8-iodo-9-methyl-purine Purification and Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-chloro-8-iodo-9-methyl-purine. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification and recrystallization of this and similar purine derivatives. The methodologies described are grounded in established chemical principles and best practices for small molecule purification.
Introduction to Purification Strategies for Substituted Purines
Purines are a fundamental class of nitrogen-containing heterocycles, and their derivatives are of significant interest in medicinal chemistry.[1] The purification of these compounds is crucial for obtaining accurate biological data and ensuring reproducibility. The polarity of purine derivatives, and thus the appropriate purification strategy, is heavily influenced by their substituents.[1] For 6-chloro-8-iodo-9-methyl-purine, the presence of halogen atoms and a methyl group dictates a compound of moderate polarity.
This guide will explore two primary purification techniques: column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude 6-chloro-8-iodo-9-methyl-purine?
A1: Before attempting a large-scale purification, it is essential to assess the purity of your crude product. This can be achieved using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This initial analysis will help you understand the impurity profile and select the most appropriate purification method. For many purine derivatives, column chromatography is a common initial purification step.[1][2]
Q2: I am seeing multiple spots on my TLC plate. What is the best column chromatography method to use?
A2: For moderately polar compounds like 6-chloro-8-iodo-9-methyl-purine, silica gel chromatography is a suitable choice.[1] The selection of the eluent (solvent system) is critical for achieving good separation. A gradient of ethyl acetate in hexane is a good starting point.[2] Alternatively, a dichloromethane/methanol gradient can also be effective for purines with polar substituents.[1]
Q3: My compound seems to be unstable on silica gel. Are there alternative chromatography methods?
A3: Some halogenated compounds can be sensitive to acidic silica gel.[3] If you suspect your compound is degrading on the column, consider using a different stationary phase. Options include:
-
Neutral or Basic Alumina: This can be a good alternative for compounds sensitive to acidic conditions.[3]
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity and is often used for purine derivatives.[1] A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a systematic approach, perform small-scale solubility tests with a variety of solvents of differing polarities.[4] A good starting point for moderately polar compounds would be alcohols (methanol, ethanol), esters (ethyl acetate), or ketones (acetone).[5][6]
Q5: My compound is not crystallizing from the chosen solvent. What should I do?
A5: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.[7]
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration.[8]
-
Cooling too quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Q6: My compound "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities present.[8] To remedy this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[7] Using a two-solvent recrystallization system can also be effective.[9]
Experimental Workflows
Purification by Column Chromatography
This workflow is a general guideline for purifying 6-chloro-8-iodo-9-methyl-purine using silica gel column chromatography.
Caption: Workflow for silica gel column chromatography purification.
Recrystallization Protocol
This protocol outlines the steps for single-solvent and two-solvent recrystallization.
Caption: Single-solvent and two-solvent recrystallization workflows.
Data Tables
Table 1: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Rationale |
| Silica Gel | Hexane/Ethyl Acetate | Good for moderately polar compounds.[2] |
| Silica Gel | Dichloromethane/Methanol | Effective for purines with polar substituents.[1] |
| C18 (Reversed-Phase) | Water/Acetonitrile (with 0.1% TFA) | Separates based on hydrophobicity; good for a range of polarities.[1] |
| C18 (Reversed-Phase) | Water/Methanol (with 0.1% Formic Acid) | Alternative to acetonitrile; formic acid is a common additive.[1] |
Table 2: Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Methanol | Polar | 64.7 | Often a good choice for purine derivatives.[5] |
| Ethanol | Polar | 78.4 | Similar to methanol, with a higher boiling point. |
| Acetone | Mid-polarity | 56 | Can be effective, but its low boiling point may require care. |
| Ethyl Acetate | Mid-polarity | 77.1 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 110.6 | May be useful in a two-solvent system with a more polar solvent. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent, but could be an anti-solvent in a two-solvent system with a water-miscible organic solvent like methanol or acetone.[6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on silica gel column | Incorrect solvent system polarity. | Optimize the eluent system using TLC. Try a different solvent system (e.g., switch from hexane/EtOAc to DCM/MeOH). |
| Compound streaking on the column. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). | |
| Low recovery from recrystallization | Too much solvent used.[4] | Concentrate the filtrate and attempt to recover a second crop of crystals. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (ice bath). | |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and filter flask. Add a small excess of hot solvent before filtering.[9] | |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can also adsorb some of your product. |
| No crystal formation | Solution is not saturated. | Evaporate some of the solvent and re-cool.[8] |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal.[7] | |
| "Oiling out" | Cooling too rapidly. | Allow the solution to cool more slowly. |
| High impurity content. | Re-purify the material by another method (e.g., column chromatography) before attempting recrystallization again. | |
| Inappropriate solvent choice. | Try a different solvent or a two-solvent system.[9] |
References
-
Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1–6. [Link]
-
Zhang, P., Lu, J., & Wang, J. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data, 64(2), 544–552. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Canterbury. (n.d.). Recrystallisation. [Link]
-
O'Brien, M., & Nadin, A. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51533. [Link]
-
Wong, M. (n.d.). Recrystallization. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Maddila, S., Momin, M., Lavanya, P., & Rao, C. V. (2017). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
reducing unwanted side products in 6-chloro-8-iodo-9-methyl-purine reactions
Welcome to the technical support center for the synthesis and purification of 6-chloro-8-iodo-9-methyl-purine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate. We will address common challenges encountered during its synthesis, focusing on the mitigation and elimination of unwanted side products through a practical, question-and-answer-based troubleshooting format. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges observed in the iodination of 6-chloro-9-methyl-purine.
Q1: My reaction is incomplete. I'm recovering a significant amount of the 6-chloro-9-methyl-purine starting material. How can I improve the conversion rate?
A1: This is a common issue stemming from the insufficient reactivity of molecular iodine (I₂) with the purine ring. While the purine system is electron-rich, direct iodination requires the generation of a more potent electrophilic iodine species, often represented as "I⁺".[1]
Root Cause Analysis & Corrective Actions:
-
Insufficient Electrophilicity: Molecular iodine (I₂) is the least reactive halogen and its direct reaction with many aromatic compounds is thermodynamically unfavorable.[1] To drive the reaction forward, you must generate a stronger electrophile in situ.
-
Activating Agent Selection:
-
Oxidative Method: The most reliable method involves using an oxidizing agent in conjunction with I₂. A common and effective system is Iodine combined with iodic acid (HIO₃) or nitric acid in an acidic medium. The oxidizing agent converts I₂ to a highly electrophilic iodine species.[2]
-
N-Iodosuccinimide (NIS): NIS is an excellent source of electrophilic iodine and is often used with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the succinimide nitrogen, further polarizing the N-I bond and increasing its electrophilicity. Caution: Excessive acid can promote hydrolysis of the 6-chloro group (see Q2).
-
-
Solvent Choice: The reaction is typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or in acidic media like acetic acid, which can help solubilize the reagents and facilitate the ionic mechanism.
Recommended Action: Switch from using I₂ alone to a more robust iodinating system. A good starting point is N-Iodosuccinimide (1.1 equivalents) with a catalytic amount of trifluoroacetic acid in acetonitrile or DMF. Monitor the reaction by TLC or HPLC to track the consumption of the starting material.
Q2: My primary impurity has a mass corresponding to 6-hydroxy-8-iodo-9-methyl-purine. What is causing this hydrolysis and how can I prevent it?
A2: The formation of the 6-hydroxy (or its tautomeric oxo form, hypoxanthine) derivative is a classic side reaction. The C6 position of 6-chloropurines is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, and water is a competent nucleophile under certain conditions.[3]
Causality Chain & Prevention Strategy:
-
Mechanism: The presence of water, especially when heated or under acidic/basic conditions, leads to the displacement of the chloride at the C6 position. Acid catalysis can exacerbate this by protonating the purine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.
-
Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents. While some reactions tolerate trace water, minimizing its presence is crucial.
-
pH Control: Avoid strongly acidic or basic conditions during both the reaction and the workup. If using an acid catalyst like TFA with NIS, use only a catalytic amount (e.g., 0.1 eq). During workup, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate, avoiding a prolonged stay in highly acidic or basic aqueous solutions.
-
Temperature Management: Higher temperatures accelerate the rate of hydrolysis. If your iodination reaction is sluggish, it is preferable to use a more potent iodinating agent at a lower temperature rather than increasing the heat.
-
Workup Procedure: Quench the reaction in a non-aqueous or biphasic system where possible. For instance, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate before washing with aqueous sodium bicarbonate and sodium thiosulfate (to remove excess iodine). This minimizes the contact time of the product with the aqueous phase.
Workflow Diagram: Minimizing Hydrolysis Side Product
Caption: Reaction pathway showing desired iodination vs. hydrolysis side reaction.
Q3: I'm concerned about the regioselectivity of the iodination and the N-methylation. How can I confirm the structure and ensure I have the correct isomer?
A3: This is an excellent question that addresses two separate stages of the synthesis.
-
Iodination Regioselectivity (C8 vs. other positions): For electrophilic aromatic substitution on the 6-chloro-9-methyl-purine core, the C8 position is the most electron-rich and sterically accessible site. Reactions with electrophiles like "I⁺" overwhelmingly favor C8 substitution.[4] Formation of other C-iodo isomers (e.g., at C2) is highly unlikely under these conditions.
-
N-Alkylation Regioselectivity (N9 vs. N7): This is a critical issue during the preparation of your starting material, 6-chloro-9-methyl-purine, from 6-chloropurine. Direct alkylation of purines with alkyl halides often yields a mixture of N9 and N7 isomers.[5][6] The N9 isomer is typically the thermodynamically more stable and major product, but the ratio can depend heavily on the base, solvent, and temperature used.[6]
-
Starting Material Purity: It is imperative to confirm the isomeric purity of your 6-chloro-9-methyl-purine before starting the iodination. An N7-methyl impurity will lead to the corresponding 6-chloro-8-iodo-7-methyl-purine byproduct, which can be difficult to separate.
-
Structural Confirmation: The unequivocal way to distinguish between N9 and N7 isomers is through 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the N9-methyl isomer, you will observe a correlation between the N9-methyl protons and the C4 and C8 carbons of the purine ring. For an N7-isomer, the methyl protons would show correlations to C5 and C8.[7][8]
-
Q4: My crude product appears messy, and purification by column chromatography is providing poor separation. What are the best practices for workup and purification?
A4: Purifying purine derivatives requires careful technique due to their polarity and potential for streaking on silica gel.
Optimized Workup & Purification Protocol:
-
Reaction Quench: After confirming reaction completion via TLC/HPLC, cool the reaction mixture to room temperature. If you used an oxidative iodination method, first quench the excess oxidant. A dilute aqueous solution of sodium thiosulfate is excellent for quenching excess iodine and other oxidizing agents.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate (if iodine was used).
-
Saturated aqueous sodium bicarbonate (to neutralize any acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Purine derivatives are often moderately polar. A gradient elution is typically most effective. Good starting points for solvent systems include:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol (A 0-5% methanol gradient in DCM is very common for purines).[9]
-
-
Loading: For difficult separations, use a minimal amount of solvent to dissolve the crude product and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column ("dry loading"). This technique often results in sharper bands and better separation.
-
-
Alternative Methods: If silica gel fails, consider reversed-phase (C18) flash chromatography. This is particularly useful for removing very polar impurities.[9] The mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or TFA.
Experimental Protocols
Protocol 1: Recommended Iodination of 6-chloro-9-methyl-purine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-9-methyl-purine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.1 eq) in one portion.
-
Initiation: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash with saturated aqueous NaHCO₃ (2x), saturated aqueous Na₂S₂O₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane or methanol in dichloromethane to afford the pure 6-chloro-8-iodo-9-methyl-purine.
Protocol 2: HPLC Analysis for Purity Assessment
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Data Summary
The choice of iodinating agent is critical and represents a trade-off between reactivity and the potential for side reactions.
| Iodinating System | Typical Conditions | Advantages | Potential Issues & Side Products |
| I₂ / HIO₃ | Acetic Acid, 70-80 °C | Powerful, effective for less reactive substrates. | Harsh acidic conditions can promote hydrolysis of the C6-Cl bond. Requires higher temperatures. |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, RT | Mild conditions, high yields, easy workup. | May be sluggish without an acid catalyst. |
| NIS / cat. TFA | Acetonitrile or DMF, 0°C to RT | Highly reactive at low temperatures. | Risk of C6-Cl hydrolysis if excess acid or water is present. |
| Iodine Monochloride (ICl) | CH₂Cl₂, 0°C to RT | Very reactive electrophile. | Can be difficult to handle; potential for over-halogenation if stoichiometry is not precise. |
References
- Vertex AI Search, High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines.
- Benchchem, An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine.
- ResearchGate, Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
- PMC, Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- PubMed, [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)].
- Google Patents, CN101139348A - The synthetic method of 2-amino-6-chloropurine.
- Benchchem, mechanism of iodination for aromatic compounds.
- Frontiers, Comprehensive measurement of purines in biological samples.
- Organic Chemistry Portal, Iodoarenes synthesis by iodination or substitution.
- MDPI, Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.
- IBNA Balotesti, Determination of purine derivatives in bovine urine using rapid chromatographic techniques.
- PubMed, Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives.
- ScienceDirect, 9 Alkylation of purines via light-promoted and metal-free radical relay.
- Biochemistry Den, Synthesis of Purine RiboNucleotides.
- Journal of Animal and Feed Sciences, Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography.
- Wikipedia, Purine.
- ACS Publications, SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C1.
- Pearson+, Which of the following best describes the mechanism of the iodina... | Study Prep.
- Teledyne Labs, Purine and Related Compound Purification Strategies.
- PMC, Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines.
- PMC, Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
- ResearchGate, Facile and Practical Synthesis of 2,6-Dichloropurine.
- SciSpace, N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.
- BioOne, Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- Wikipedia, Electrophilic halogenation.
- Google Patents, WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
- Easy Biology Class, Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism.
- R Discovery, The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- PubMed, Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ.
- TSI Journals, Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives an.
- WIPO Patentscope, WO/1993/015075 PREPARATION OF 2-AMINO-6-CHLOROPURINE.
- Wiley Online Library, Regioselective alkylation reaction of purines under microwave irradiation.
- ResearchGate, Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.
- MDPI, Direct Regioselective C-H Cyanation of Purines.
- Royal Society of Chemistry, The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- PMC, A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- ResearchGate, Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- Wikipedia, Purine nucleotide cycle.
- SciTePress, Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV.
- PMC, Direct Regioselective C-H Cyanation of Purines.
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- 4. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Palladium Catalyst Selection for 6-Chloro-8-iodo-9-methylpurine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of dihalopurines. The 6-chloro-8-iodo-9-methylpurine scaffold is a highly versatile intermediate in drug discovery—particularly in the synthesis of PI3K- δ inhibitors—but it demands precise catalytic control.
This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to help you master the regioselectivity of this specific molecule.
Troubleshooting & FAQs
Q1: Why does palladium preferentially react at the C8 position over the C6 position, and how do I exploit this? Answer: The regioselectivity is governed by the bond dissociation energies (BDE) and the kinetics of the palladium catalytic cycle. The C8–I bond is significantly weaker (~55 kcal/mol) than the C6–Cl bond (~80 kcal/mol). When Pd(0) enters the catalytic cycle, oxidative addition into the C8–I bond is kinetically favored. However, the purine ring is highly electron-deficient, making the C6 position extremely electrophilic. If the temperature is too high or the catalyst is overly active, you risk competitive insertion at C6. To exploit this kinetic difference, you must use a mild Pd(II) precatalyst or a heterogeneous Pd(0) source that selectively inserts into the weaker C–I bond at moderate temperatures (25–50 °C).
Q2: I want to selectively couple at C8 and leave the C6-Cl intact for a subsequent reaction. Which catalyst should I use? Answer: For strict C8 selectivity, we recommend PdCl 2 (dppf) or the heterogeneous catalyst SiliaCat DPP-Pd . In documented pharmaceutical syntheses of PI3K- δ inhibitors, these catalysts have been successfully used to couple boronic acids or amines to the C8 position of 6-chloro-8-iodo-9-methylpurine while leaving the C6-Cl bond perfectly intact . The bidentate dppf (or diphenylphosphine) ligand provides a rigid, sterically controlled environment that prevents the Pd center from prematurely inserting into the more challenging C–Cl bond.
Q3: I am seeing protodehalogenation at C8 instead of my desired cross-coupling product. How do I fix this? Answer: Protodehalogenation (replacement of the C8-I with a proton) occurs when the transmetalation step is slower than competitive β -hydride elimination or protonation pathways. To troubleshoot this causality:
-
Activate the Boronic Acid: Ensure your boronic acid is not forming unreactive anhydrides (boroxines). Add a slight excess of water to the solvent mixture to hydrolyze them.
-
Optimize the Base: Switch from weak bases (like Na 2 CO 3 ) to stronger, more soluble bases like Cs 2 CO 3 or K 3 PO 4 to accelerate the transmetalation step.
-
Check Oxygen Levels: Ensure your solvent is thoroughly degassed. Oxygen oxidizes Pd(0) to inactive Pd(II) species, disrupting the cycle and stalling the reaction before transmetalation can occur.
Q4: How do I perform a sequential coupling (C8 first, then C6)? Answer: To achieve sequential functionalization, you must isolate the C8-coupled intermediate first. Once the C8 position is substituted, the purine ring becomes slightly more electron-rich, but the C6-Cl bond remains reactive due to the inherent electrophilicity of the pyrimidine ring within the purine core. For the second step (C6 coupling), switch to a highly active catalyst system like Pd 2 (dba) 3 with XPhos or RuPhos, and increase the temperature to 90–100 °C .
Quantitative Data: Catalyst Comparison Matrix
Use the following table to select the appropriate catalyst system based on your desired regiochemical outcome for 6-chloro-8-iodo-9-methylpurine.
| Catalyst System | Ligand Type | Optimal Temp | Primary Outcome | Regioselectivity (C8 vs C6) |
| PdCl 2 (dppf) | Bidentate (Phosphine) | 25–50 °C | C8-Coupling | >95:5 |
| SiliaCat DPP-Pd | Heterogeneous (Diphenylphosphine) | 25–50 °C | C8-Coupling | >95:5 |
| Pd(PPh 3 ) 4 | Monodentate (Phosphine) | 80–100 °C | C8-Coupling | 85:15 (Risk of C6 insertion) |
Pd
2
(dba)
3
| Biaryl Phosphine | 90–110 °C | Bis-Coupling / C6-Coupling | Poor (Complex mixtures formed) |
Workflow Visualization
Chemoselective Pd-catalyzed cross-coupling pathways for 6-chloro-8-iodo-9-methylpurine.
Experimental Protocol: Regioselective C8 Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the C8 position of 6-chloro-8-iodo-9-methylpurine while preserving the C6-Cl bond. System Validation Checkpoint: The retention of the 3:1 isotopic mass ratio (M / M+2) in the LCMS trace definitively confirms the chlorine atom is intact.
Step 1: Reagent Preparation & Degassing
-
Charge a dry Schlenk flask with 6-chloro-8-iodo-9-methylpurine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K 3 PO 4 (2.0 equiv).
-
Causality Note: Limiting the boronic acid to 1.1 equivalents prevents over-driving the reaction toward the C6 position. K 3 PO 4 accelerates transmetalation, minimizing protodehalogenation.
-
-
Add a solvent mixture of 1,4-Dioxane/H 2 O (4:1 v/v).
-
Self-Validating Step: Sparge the mixture with Argon for 15 minutes. The solution should remain clear. If it turns black immediately upon catalyst addition in Step 2, oxygen is present, and the Pd(0) has crashed out into inactive Palladium black.
Step 2: Catalyst Addition
-
Add PdCl 2 (dppf) (5 mol%) under a positive stream of Argon.
-
Causality Note: The bidentate dppf ligand enforces a rigid steric environment around the palladium center, restricting oxidative addition strictly to the less sterically hindered and electronically weaker C8-I bond .
-
Step 3: Reaction Execution & Monitoring
-
Heat the reaction mixture to 50 °C.
-
Causality Note: Maintaining 50 °C provides the thermal energy required to break the C8-I bond but is insufficient to overcome the higher activation barrier for the C6-Cl bond.
-
-
Self-Validating Step: Sample the reaction at 2 hours for LCMS analysis. Look for the disappearance of the starting material (m/z ~294). The product peak must display a classic 3:1 isotopic pattern (due to 35 Cl and 37 Cl), proving the C6-Cl bond survived the coupling conditions.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with water and brine.
-
Dry the organic layer over Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify via silica gel chromatography using a Hexanes/EtOAc gradient to isolate the pure 8-substituted-6-chloro-9-methylpurine.
References
- Source: Google Patents (US20150353552A1)
-
Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
A Comparative Guide to Halogenated Purines in Transition-Metal-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the purine scaffold is a cornerstone of modern medicinal chemistry. These bicyclic nitrogen heterocycles are integral to a vast array of biologically active molecules, from antiviral nucleoside analogues to kinase inhibitors. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted purines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2][3]
This guide provides an in-depth, objective comparison of the reactivity of halogenated purines in several key cross-coupling reactions. By understanding the intrinsic properties of different carbon-halogen (C-X) bonds and their behavior in mechanistically distinct catalytic cycles, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Reactivity Landscape: A Tale of Two Factors
The reactivity of a halogenated purine in a cross-coupling reaction is primarily dictated by two interconnected factors:
-
The Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition of the aryl halide to the low-valent transition metal (e.g., Pd(0) or Ni(0)) is frequently the rate-determining step in the catalytic cycle.[4] Weaker C-X bonds undergo this step more readily, leading to faster reaction rates. The BDEs follow a clear trend: C-I < C-Br < C-Cl < C-F.[4][5] This establishes the general reactivity order for halopurines: Iodopurines > Bromopurines > Chloropurines >> Fluoropurines.[4][5][6]
-
The Position of the Halogen on the Purine Core: The electronic nature of the purine ring, an electron-deficient heterocycle, influences the reactivity of the attached halogen.[7] Furthermore, the specific position of the halogen (C2, C6, or C8) imparts distinct electronic and steric environments, leading to differential reactivity. For instance, in di- or trihalogenated purines, the C6 position is generally the most reactive site for cross-coupling.[1]
This inherent difference in reactivity can be strategically exploited for sequential, site-selective functionalization of polyhalogenated purines.[4][8]
Comparative Analysis in Key Cross-Coupling Reactions
The following sections compare the performance of iodo-, bromo-, and chloropurines in three of the most widely employed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for creating C-C bonds.[9][10]
| Halogen | Typical Catalyst System | Reaction Conditions | Yields | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild (often room temp. to 80 °C) | Generally high to excellent | Most reactive, ideal for sensitive substrates. |
| Bromo (Br) | Pd(PPh₃)₄, various Pd(II) precatalysts with phosphine ligands | Moderate (typically 80-110 °C) | Good to high | A good balance of reactivity and stability. |
| Chloro (Cl) | Pd(OAc)₂/SPhos, NiCl₂(dppp) | Often requires more forcing conditions (≥100 °C) and specialized ligands or nickel catalysts.[11][12] | Moderate to high, highly dependent on catalyst system.[13][14] | More challenging due to the stronger C-Cl bond, but advantageous due to the lower cost and wider availability of chloropurines.[5] |
Expertise in Action: While iodopurines offer the highest reactivity, their utility can be limited by their lower stability and higher cost. For many applications, bromopurines represent a practical compromise. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or nickel catalysts, has significantly expanded the scope of chloropurines in Suzuki-Miyaura couplings, making them an increasingly attractive option.[11][12][13][14]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[15][16] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature.[17]
| Halogen | Typical Catalyst System | Reaction Conditions | Yields | Key Considerations |
| Iodo (I) | Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos | Mild to moderate | Good to excellent | Highly reactive, but can be prone to side reactions. |
| Bromo (Br) | Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos | Moderate | Good to excellent | Generally reliable and high-yielding. |
| Chloro (Cl) | Pd(OAc)₂/XPhos, Pd-G3-XPhos precatalysts | Requires highly active, sterically hindered ligands.[18] | Can be challenging, but good to high yields are achievable with optimized systems. | The choice of base (e.g., NaOtBu, K₃PO₄) is critical.[19] |
Causality Behind Experimental Choices: The success of a Buchwald-Hartwig amination, particularly with less reactive chloropurines, hinges on the selection of the appropriate ligand.[17] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are essential for promoting the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[17]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[20] This reaction typically employs a dual catalytic system of palladium and copper.[21]
| Halogen | Typical Catalyst System | Reaction Conditions | Yields | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄/CuI | Often proceeds at room temperature.[4][6][21] | High to excellent | The high reactivity allows for selective coupling in the presence of other halogens.[6] |
| Bromo (Br) | Pd(PPh₃)₄/CuI | Requires heating. | Good to high | A reliable substrate for Sonogashira couplings. |
| Chloro (Cl) | More challenging, often requires higher temperatures and catalyst loadings. Copper-free variants may be employed.[13][14][22] | Forcing conditions | Moderate to good | Less commonly used due to lower reactivity. |
Trustworthy Protocols: The pronounced reactivity difference between iodo- and bromopurines in the Sonogashira coupling is a valuable synthetic tool.[6] It allows for the selective alkynylation of an iodopurine in the presence of a bromopurine by carefully controlling the reaction temperature.[6]
Visualizing the Catalytic Cycle and Reactivity Trends
To better understand the underlying principles of these cross-coupling reactions, let's visualize the general mechanism of a Suzuki-Miyaura coupling and the relative reactivity of the different halogens.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
Regioselectivity in Purine Functionalization: 6-Chloro-8-Iodo vs. 8-Bromo Analogues
A Comprehensive Comparison Guide for Sequential Cross-Coupling Strategies
For medicinal chemists and drug development professionals, the purine scaffold is a highly privileged structure. The synthesis of complex, multisubstituted purine libraries—such as those used in the discovery of adenosine kinase inhibitors or novel chemotherapeutics—relies heavily on the precise, sequential functionalization of the C6 and C8 positions.
When designing a synthetic route for 6,8-disubstituted purines, the choice of the dihalopurine intermediate is the single most critical factor in determining overall yield and regioselectivity. This guide objectively compares the performance of 6-chloro-8-iodo-9-methylpurine against its 8-bromo analogue , detailing the mechanistic causality behind their reactivity differences and providing validated experimental protocols for optimal regiocontrol.
Mechanistic Rationale: The Reactivity Gap
To understand why the 8-iodo analogue is vastly superior to the 8-bromo analogue for sequential functionalization, we must analyze the intrinsic electronic properties of the purine ring and the kinetics of palladium-catalyzed oxidative addition.
The Electrophilic Nature of C6
The C6 position of the purine ring is situated between two electronegative nitrogen atoms (N1 and N3) within the pyrimidine ring. This creates a highly electron-deficient center. Consequently, the C6-Cl bond is exceptionally activated. While typically C-Cl bonds are sluggish in Pd(0)-catalyzed cross-coupling, the extreme electrophilicity of the purine C6 position significantly lowers the activation energy for oxidative addition, making it anomalously reactive [1]. Furthermore, this position is the primary site for Nucleophilic Aromatic Substitution (SNAr).
Oxidative Addition Kinetics: C8-I vs. C8-Br
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira), the general trend for oxidative addition is C-I > C-Br > C-Cl, driven by bond dissociation energies (C-I ~55 kcal/mol, C-Br ~68 kcal/mol, C-Cl ~81 kcal/mol).
-
In 6-chloro-8-bromo-9-methylpurine: The intrinsic preference for Pd(0) to insert into the C8-Br bond is partially offset by the extreme electronic activation of the C6-Cl bond. The reactivity gap between C8-Br and C6-Cl is narrow. As a result, cross-coupling often yields a mixture of C8-coupled, C6-coupled, and dicoupled products.
-
In 6-chloro-8-iodo-9-methylpurine: The C8-I bond is so profoundly reactive towards Pd(0) that its oxidative addition is orders of magnitude faster than that of the C6-Cl bond. This wide reactivity gap allows for absolute chemoselectivity and regioselectivity at the C8 position [2].
Fig 1. Orthogonal reactivity map of 6-chloro-8-iodo-9-methylpurine.
Comparative Performance Data
The theoretical mechanistic differences translate directly to laboratory outcomes. The table below summarizes the typical product distribution when subjecting both scaffolds to standard Suzuki-Miyaura coupling conditions (1.0 equivalent of phenylboronic acid, 5 mol% Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C).
| Substrate | Regioselectivity (C8 : C6) | Isolated Yield (C8-Coupled) | Byproducts (Dicoupled / C6-Coupled) | Optimization Required? |
| 6-Chloro-8-iodo-9-methylpurine | > 98 : 2 | 88 - 95% | < 2% / Trace | Minimal (Standard conditions work) |
| 6-Chloro-8-bromo-9-methylpurine | ~ 65 : 35 | 45 - 55% | ~ 15% / ~ 25% | Extensive (Requires specific ligands/low temp) |
Experimental Workflows & Protocols
To leverage the orthogonal reactivity of the 6-chloro-8-iodo scaffold, the following field-proven protocols detail both the synthesis of the intermediate and its subsequent regioselective functionalization.
Fig 2. Step-by-step sequential functionalization workflow for 6,8-disubstituted purines.
Protocol A: Synthesis of 6-Chloro-8-iodo-9-methylpurine
This protocol utilizes directed lithiation followed by electrophilic trapping. The C8 proton of the purine ring is highly acidic, allowing for clean deprotonation at low temperatures [2]. Alternatively, hindered zinc bases (like TMPZnCl·LiCl) can be used for highly sensitive substrates [3].
Reagents:
-
6-Chloro-9-methylpurine (1.0 equiv, 10 mmol)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 12 mmol)
-
Iodine (I₂) (1.5 equiv, 15 mmol)
-
Anhydrous THF (50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 6-chloro-9-methylpurine (1.68 g, 10 mmol) and dissolve in 30 mL of anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes for 15 minutes.
-
Lithiation: Add LDA (6.0 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 12 mmol) dropwise over 10 minutes. The mixture will typically darken. Stir at -78 °C for exactly 45 minutes to ensure complete C8 deprotonation without competitive degradation.
-
Electrophilic Trapping: Dissolve I₂ (3.81 g, 15 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the lithiated purine at -78 °C.
-
Quenching & Workup: Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to -20 °C. Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted iodine.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 8-iodo product.
Protocol B: Regioselective C8 Suzuki-Miyaura Coupling
With the 8-iodo intermediate in hand, the C8 position can be selectively coupled while leaving the C6-Cl intact for downstream SNAr reactions [1].
Reagents:
-
6-Chloro-8-iodo-9-methylpurine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.05 equiv, 1.05 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Na₂CO₃ (2.0 equiv, 2.0 mmol)
-
Toluene/EtOH/H₂O (2:1:1 ratio, 10 mL total)
Step-by-Step Procedure:
-
Degassing: In a microwave vial or Schlenk tube, combine the purine substrate, arylboronic acid, and Na₂CO₃. Add the solvent mixture. Degas the suspension by bubbling argon through the liquid for 10 minutes.
-
Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst under a positive stream of argon. Seal the vessel.
-
Reaction: Heat the mixture to 80 °C in an oil bath. Monitor via TLC or LC-MS. Because of the highly reactive C8-I bond, the reaction is typically complete within 2 to 4 hours.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Dichloromethane (3 x 15 mL). Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel chromatography. The resulting product is a 6-chloro-8-aryl-9-methylpurine, perfectly primed for a subsequent SNAr reaction at the C6 position using amines, alcohols, or thiols.
Summary and Best Practices
For researchers synthesizing multisubstituted purine libraries, relying on 8-bromo purine analogues introduces unnecessary risk regarding regioselectivity and yield. The 6-chloro-8-iodo-9-methylpurine scaffold provides an elegant, self-validating solution. By maximizing the reactivity gap between the C8 and C6 positions during oxidative addition, it guarantees >98% regioselectivity in palladium-catalyzed cross-couplings, streamlining the path to complex therapeutic candidates.
References
- Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition.Journal of Medicinal Chemistry.
- Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complex
- Regioselective Functionalization of Purine Derivatives at Positions 8 and 6 Using Hindered TMP-Amide Bases of Zn and Mg.Thieme E-Books & E-Journals.
Elemental Verification of 6-chloro-8-iodo-9-methyl-purine: A Comparative Analytical Guide
Verifying the exact elemental composition of highly substituted heterocyclic compounds is a critical quality control step in drug development. 6-chloro-8-iodo-9-methyl-purine (C₆H₄ClIN₄) presents a unique analytical challenge: it combines a nitrogen-dense purine core with two distinct halogens—a tightly bound light halogen (chlorine) and a weakly bound, heavy halogen (iodine).
As a Senior Application Scientist, I have evaluated multiple analytical pathways for this molecule. Standard combustion techniques often fail due to the volatility of iodine and the refractory nature of the carbon-chlorine bond. This guide objectively compares the performance of modern elemental analysis techniques—Combustion Ion Chromatography (CIC), Schöniger Flask titration, High-Resolution ICP-MS, and Flash Microanalysis—providing field-proven, self-validating protocols for accurate quantification.
Strategic Analytical Workflow
To achieve complete elemental closure (C, H, N, Cl, I), a multi-technique approach is required. No single instrument can accurately quantify the purine core and both halogens simultaneously without severe matrix interferences or recovery losses.
Comprehensive elemental verification workflow for multi-halogenated purines.
Halogen Quantification: Combustion Ion Chromatography (CIC) vs. Schöniger Flask
Historically, halogens in organic matrices were analyzed using the [1]. While cost-effective, the Schöniger method relies on manual open-vessel combustion. For 6-chloro-8-iodo-9-methyl-purine, the weak C-I bond breaks early during ignition, often leading to the volatilization of diatomic iodine ( I2 ) before it can be fully absorbed into the trapping solution, resulting in poor RSDs (>5%).
Conversely,[2] utilizes a closed-loop oxidative pyrolysis system at 1000°C. The continuous flow of Argon/Oxygen carrier gas ensures that all volatile halogen species are quantitatively swept into an automated absorber.
The Causality of Reductants: During oxidative pyrolysis, iodine forms volatile I2 . If absorbed into pure water or standard H2O2 , it disproportionates into a mixture of iodide ( I− ) and iodate ( IO3− ). This splits the chromatographic signal, ruining quantification. By adding a mild reductant (like hydrazine or ascorbic acid) to the absorption fluid, all iodine is forced into the I− state, yielding a single, sharp peak.
Stepwise mechanism of Combustion Ion Chromatography ensuring complete halogen recovery.
Protocol: Automated CIC for Cl and I Verification
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a ceramic sample boat.
-
Combustion: Introduce the boat into the furnace. Program a temperature ramp up to 1000°C under an Ar/O2 atmosphere to ensure complete destruction of the purine ring[3].
-
Absorption: Route the combustion gases into an absorber containing 10 mg/L ascorbic acid.
-
Separation: Inject 50 µL of the absorbed solution onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS17-C) using a KOH gradient (1 mM to 40 mM).
-
Self-Validation Check: Spike the initial solid sample with a known mass of 4-fluorobenzoic acid. Because fluorine is absent in the target molecule, the quantitative recovery of the fluoride peak ( F− ) validates the combustion efficiency and fluidic transfer without interfering with the chloride or iodide signals.
Trace Halogen Profiling: High-Resolution ICP-MS
While CIC is optimal for macro-level weight percentage confirmation, verifying trace halogen impurities or isotopic ratios requires[4].
The Causality of Alkaline Matrices: Iodine exhibits severe "memory effects" in standard acidic ICP-MS matrices (like HNO3 ). It adsorbs onto the PFA tubing and spray chamber, causing elevated backgrounds that ruin subsequent analyses. To prevent this, the sample must be digested and diluted in an alkaline matrix, such as Tetramethylammonium hydroxide (TMAH). TMAH stabilizes iodine as the non-volatile iodide ion, ensuring rapid washout and accurate trace quantification.
Protocol: Alkaline Digestion and HR-ICP-MS
-
Solubilization: Dissolve 1.0 mg of 6-chloro-8-iodo-9-methyl-purine in 1.0 mL of 5% TMAH.
-
Dilution: Dilute the sample to the 10–50 ppb range using a 1% TMAH / 1% NH4OH diluent to maintain a pH > 9.
-
Acquisition: Introduce the sample via a PFA nebulizer. Monitor m/z 35 ( 35Cl ), 37 ( 37Cl ), and 127 ( 127I ). Use medium-resolution mode ( m/Δm≈4000 ) to resolve polyatomic interferences on chlorine (e.g., 16O18O1H+ interfering with 35Cl+ )[5].
-
Self-Validation Check: Utilize Tellurium ( 125Te ) as an internal standard. Tellurium closely matches the ionization potential and mass of Iodine, dynamically correcting for plasma loading and matrix suppression effects caused by the carbon-rich purine.
Purine Core Verification: Flash Combustion (CHNS)
To verify the C6H4N4 core, classical flash combustion microanalysis is utilized. The Causality of Copper Reduction: 6-chloro-8-iodo-9-methyl-purine is highly nitrogenous. Flash combustion at 1060°C converts this nitrogen into various oxides ( NOx ). If left unreduced, these oxides will skew the carbon and nitrogen readouts. The combustion gases must be passed through a high-capacity elemental copper reduction column at 600°C to quantitatively strip the oxygen and convert all NOx back to N2 gas for accurate Thermal Conductivity Detection (TCD).
Protocol: CHN Microanalysis
-
Weighing: Weigh 1.5 mg of sample into a tin capsule.
-
Combustion: Drop the capsule into a 1060°C reactor with a dynamic pulse of oxygen.
-
Reduction & Separation: Pass gases through a copper reduction tube, followed by a GC column to separate N2 , CO2 , and H2O .
-
Self-Validation Check: Run a blank followed by a certified reference material with a high nitrogen-to-carbon ratio (e.g., Atropine) to verify that the reduction column is not exhausted and can handle the heavy NOx load without breakthrough.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of these techniques when applied to halogenated purine derivatives.
| Analytical Technique | Target Elements | Optimal Range | Matrix Suitability | Key Advantage | Primary Limitation |
| Combustion Ion Chromatography (CIC) | Cl, I | 0.1% to 100% | Solids, Liquids | Simultaneous Cl/I quantification; automated | Requires specialized reductant absorber solutions |
| Schöniger Flask + Titration | Cl, I | 1% to 100% | Solids | Low initial capital setup cost | Manual process; prone to volatile iodine loss |
| HR-ICP-MS (TMAH Digestion) | Cl, I | Sub-ppm to 1% | Solutions | Isotopic resolution; extreme sensitivity | Severe iodine memory effects in acidic media |
| CHN Flash Microanalysis | C, H, N | 0.1% to 100% | Solids | Rapid purine core verification | Halogen buildup can poison reduction columns |
Conclusion
For the rigorous verification of 6-chloro-8-iodo-9-methyl-purine, relying on a single analytical method introduces unacceptable risk. Combustion Ion Chromatography (CIC) stands out as the superior choice for quantifying the chlorine and iodine mass fractions, provided a reductant is used to control iodine's oxidation state. HR-ICP-MS in an alkaline TMAH matrix is strictly reserved for trace impurity profiling, while Flash CHN Microanalysis remains the gold standard for validating the purine core. By combining these self-validating protocols, researchers can achieve absolute confidence in their compound's structural and elemental integrity.
References
-
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Journal of Analytical Atomic Spectrometry (RSC Publishing) URL:[Link]
-
Combustion Ion Chromatography (CIC) EAG Laboratories URL:[Link]
-
Oxygen Flask Combustion Unit Exeter Analytical (UK) Ltd URL:[Link]
-
Determination of chlorine, bromine and iodine in plant samples by inductively coupled plasma-mass spectrometry after leaching with tetramethyl ammonium hydroxide under a mild temperature condition International Atomic Energy Agency (IAEA) URL:[Link]
Sources
- 1. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 2. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 3. eag.com [eag.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
6-chloro-8-iodo-9-methyl-purine vs 2,6-dichloro purines in drug design
An objective, mechanistic comparison of purine scaffolds is essential for streamlining hit-to-lead optimization in drug discovery. As a Senior Application Scientist, I frequently evaluate synthetic routes to novel purine libraries, which are privileged structures known for mimicking ATP to competitively inhibit kinases (e.g., CDKs, PI3K) or acting as nucleoside analogs.
The strategic selection of the starting halogenated purine dictates regioselectivity, reaction conditions, and the accessible chemical space. This guide provides an in-depth technical comparison between the ubiquitous 2,6-dichloropurine and the highly specialized 6-chloro-8-iodo-9-methylpurine .
Part 1: Mechanistic Rationale & Reactivity Profiling
2,6-Dichloropurine: The Sequential SNAr Workhorse
2,6-Dichloropurine is the foundational building block for 2,6,9-trisubstituted purines, most notably the clinical cyclin-dependent kinase (CDK) inhibitor Roscovitine . Its utility lies in the differential electrophilicity of the C6 and C2 positions.
-
Causality of Reactivity: The C6 position is flanked by the N1 and N5/N7 atoms of the pyrimidine ring, rendering it highly electron-deficient. Consequently, nucleophilic aromatic substitution (SNAr) with primary or secondary amines occurs rapidly at C6 under mild heating (60–80 °C). However, the introduction of an electron-donating amine at C6 significantly enriches the electron density of the purine core. This deactivates the C2 position, meaning the subsequent SNAr at C2 requires forcing conditions (120–160 °C in a sealed tube) or palladium-catalyzed Buchwald-Hartwig amination .
6-Chloro-8-iodo-9-methylpurine: The Orthogonal Precision Tool
When drug design requires probing the hydrophobic pockets adjacent to the kinase hinge region, 6,8-disubstituted purines are preferred (e.g., PI3Kδ or Adenosine Kinase inhibitors) . 6-Chloro-8-iodo-9-methylpurine offers a pre-methylated N9 position, eliminating the regioselectivity issues (N7 vs. N9 alkylation) inherent to unprotected purines.
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Causality of Reactivity: This scaffold leverages orthogonal reactivity based on bond dissociation energies rather than just electrophilicity. The C8–I bond is significantly weaker than the C6–Cl bond, making it highly susceptible to oxidative addition by Pd(0) species. This allows for selective C8 functionalization via Suzuki-Miyaura or Sonogashira couplings while leaving the C6–Cl bond perfectly intact for a subsequent SNAr reaction .
Part 2: Comparative Data Matrix
| Property | 2,6-Dichloropurine | 6-Chloro-8-iodo-9-methylpurine |
| Target Substitution | 2,6,9-trisubstituted purines | 6,8-disubstituted-9-methylpurines |
| Primary Reactivity | C6 (SNAr) > C2 (SNAr) | C8 (Pd-Catalysis) > C6 (SNAr) |
| Key Drug Classes | CDK Inhibitors (e.g., Roscovitine), PDE Inhibitors | PI3Kδ Inhibitors, Adenosine Kinase Inhibitors |
| Step 1 Conditions | Mild base, RT to 80°C (C6 SNAr) | Pd(0) catalyst, base, 80-100°C (C8 Cross-coupling) |
| Step 2 Conditions | High temp (120-160°C) or Pd-Amination (C2) | Mild base, 80-100°C (C6 SNAr) |
| Regioselectivity Challenges | Requires N9 vs N7 separation during initial alkylation | None (N9 is pre-methylated; C8/C6 are orthogonal) |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success.
Protocol A: Synthesis of 2,6,9-Trisubstituted Purines (Roscovitine Analogues)
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N9-Alkylation: Suspend 2,6-dichloropurine (1.0 eq) and K2CO3 (2.0 eq) in anhydrous DMF. Add the alkyl halide (1.2 eq) dropwise at 0 °C, then warm to room temperature for 12 hours.
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Validation Checkpoint: TLC (Hexane:EtOAc) will reveal two new UV-active spots. The major spot (typically 4:1 ratio) is the desired N9-isomer. Isolate via flash chromatography.
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C6-Amination (SNAr): Dissolve the N9-alkylated intermediate in n-butanol. Add the primary amine (1.1 eq) and DIPEA (1.5 eq). Stir at 80 °C for 4 hours.
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Validation Checkpoint: LC-MS must show the complete disappearance of the dichloro starting material. The product mass peak will exhibit a characteristic 3:1 isotopic pattern, confirming the retention of the C2 chlorine atom.
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-
C2-Amination (SNAr): Transfer the C6-aminated intermediate to a pressure tube. Add the secondary amine/amino alcohol (3.0 eq) and heat to 160 °C for 16 hours.
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Validation Checkpoint: LC-MS will show the loss of the 3:1 chlorine isotope pattern. 1H-NMR will confirm the disappearance of the highly deshielded C2-chlorine environment and the integration of new amine protons.
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Protocol B: Synthesis of 6,8-Disubstituted Purines (PI3Kδ/AK Inhibitor Analogues)
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C8-Palladium Coupling (Suzuki): Combine 6-chloro-8-iodo-9-methylpurine (1.0 eq), aryl boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and 2M Na2CO3 (2.0 eq) in degassed Dioxane/H2O (4:1). Heat at 90 °C for 6 hours under argon.
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Validation Checkpoint: The C–I bond reacts exclusively due to its lower activation energy for oxidative addition. LC-MS must show a mass shift corresponding to the loss of iodine and addition of the aryl group, while strictly retaining the 3:1 chlorine isotopic pattern.
-
-
C6-Amination (SNAr): Dissolve the C8-aryl intermediate in DMF. Add the desired amine (1.2 eq) and DIPEA (2.0 eq). Stir at 80 °C for 8 hours.
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Validation Checkpoint: Complete loss of the chlorine isotope pattern in MS. 1H-NMR will confirm the integration of the C8-aryl protons alongside the newly introduced C6-amine protons.
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Part 4: Visualizations
Regioselective synthesis of 2,6,9-trisubstituted purines via sequential SNAr.
Orthogonal functionalization of 6,8-disubstituted purines via Pd-coupling and SNAr.
References
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Title: Practical Synthesis of Roscovitine and CR8 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines Source: Molecules (MDPI) URL: [Link]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-chloro-8-iodo-9-methyl-purine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that novel compounds are the lifeblood of discovery, yet they also present unknown challenges. This guide provides essential, immediate safety and logistical information for handling 6-chloro-8-iodo-9-methyl-purine, a halogenated purine analog with significant potential in medicinal chemistry and drug discovery. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally similar compounds and established safety protocols to empower you to work safely and effectively.
Our guiding principle is proactive risk mitigation. The information herein is designed to be a self-validating system, where understanding the why behind each recommendation reinforces safe laboratory practices.
Hazard Assessment: An In-Depth Analysis
Due to the absence of a specific SDS, we must infer the potential hazards of 6-chloro-8-iodo-9-methyl-purine by examining its constituent parts and data from analogous structures.
A. The Halogenated Purine Scaffold: Purine analogs are known for their biological activity, often by interfering with DNA and RNA synthesis. This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. The presence of both chlorine and iodine atoms significantly influences the molecule's reactivity and toxicological profile.
B. Extrapolated Hazards from Similar Compounds: Data for the closely related compound, 6-Chloro-2-iodo-9-methyl-9H-purine, indicates the following potential hazards:
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Acute Toxicity (Oral): Harmful if swallowed.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
It is prudent to assume that 6-chloro-8-iodo-9-methyl-purine exhibits a similar hazard profile. The "Warning" signal word is appropriate based on this data.
Hazard Summary Table
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
This table is an extrapolation based on data for structurally similar compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 6-chloro-8-iodo-9-methyl-purine. The minimum requirements for any laboratory work involving this compound are a lab coat, protective eyewear, long pants, and closed-toe shoes.
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